Chz868
Description
a type II JAK2 kinase inhibitor with antineoplastic activity; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[2-(2,4-difluoroanilino)-1,4-dimethylbenzimidazol-5-yl]oxypyridin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2/c1-12-19(31-15-8-9-25-20(11-15)26-13(2)30)7-6-18-21(12)28-22(29(18)3)27-17-5-4-14(23)10-16(17)24/h4-11H,1-3H3,(H,27,28)(H,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQLBXFPTDVFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2C)NC3=C(C=C(C=C3)F)F)OC4=CC(=NC=C4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of CHZ868: A Type II JAK2 Inhibitor for Leukemia Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of CHZ868, a potent and selective type II inhibitor of Janus kinase 2 (JAK2). It details the discovery, mechanism of action, and preclinical development of this compound for leukemia, with a particular focus on B-cell acute lymphoblastic leukemia (B-ALL) characterized by CRLF2 rearrangements. This guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling, regulating cell growth, differentiation, and survival.[1] Dysregulation of the JAK/STAT signaling pathway is a key driver in various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL) and myeloproliferative neoplasms (MPNs).[1][2] A high-risk subset of B-ALL is characterized by rearrangements of the cytokine receptor-like factor 2 (CRLF2) gene, which often leads to constitutive activation of JAK2 signaling.[3][4][5]
While type I JAK2 inhibitors, which bind to the active conformation of the kinase, have shown some clinical benefit, they are associated with limitations such as paradoxical JAK2 hyperphosphorylation and the development of resistance.[3][4] This has driven the development of type II JAK2 inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase, offering a potential strategy to overcome these challenges.[2][6] this compound emerged from a drug discovery program aimed at identifying novel type II JAK2 inhibitors with improved potency, selectivity, and pharmacokinetic properties.[2][3]
Discovery and Physicochemical Properties
The discovery of this compound was the result of a focused medicinal chemistry effort.[3] The process began with mining a compound database for structural motifs characteristic of type II kinase inhibitors, leading to the identification of an arylamino-benzimidazole scaffold.[3] Through property and structure-based optimization, this compound was developed.[3][7]
This compound is characterized by high passive permeability, good metabolic stability, and moderate blood clearance, with good oral bioavailability, making it suitable for in vivo studies.[3][8]
Mechanism of Action
This compound is a type II inhibitor of JAK2, meaning it binds to and stabilizes the inactive conformation of the kinase.[3][4][5] This is in contrast to type I inhibitors that target the ATP-binding pocket of the active kinase. The binding of this compound to the inactive state prevents the conformational changes required for kinase activation, thereby abrogating downstream signaling.[2] This mechanism is particularly effective in overcoming the paradoxical hyperphosphorylation of JAK2 observed with type I inhibitors in certain leukemia subtypes.[3][4] By locking JAK2 in an inactive state, this compound effectively inhibits the phosphorylation of downstream targets, most notably STAT5.[2][3]
Quantitative Data
The following tables summarize the quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line / Target | IC50 / GI50 (nM) | Reference |
| Enzymatic Assay | Activated JAK2 | Modest Activity | [3] |
| Cell-Based Assay | EPOR JAK2 WT Ba/F3 | 170 | [8] |
| Cell-Based Assay | JAK2 V617F SET2 | 59 | [8] |
| Cell-Based Assay | JAK1 V658F Ba/F3 | 4-fold higher than JAK2 V617F | [2] |
| Cell-Based Assay | TYK2 V678F Ba/F3 | 24-fold higher than JAK2 V617F | [2] |
| Cell-Based Assay | CMK (JAK3 A572V) | 378 | [2] |
| Cell-Based Assay | K562 (BCR-ABL) | 4627 | [2] |
Table 2: In Vivo Efficacy of this compound
| Leukemia Model | Dosing Regimen | Key Outcomes | Reference |
| Murine B-ALL (transgenic) | 30 mg/kg/day, oral gavage | Prolonged survival, reduced spleen size, loss of pSTAT5 | [9] |
| Human B-ALL Xenograft | 30 mg/kg/day, oral gavage | Prolonged survival | [9] |
| Murine PV (Jak2V617F knock-in) | 30-40 mg/kg/day, oral gavage | Reduced mutant allele burden, normalized hematocrit and WBC counts, restored splenic architecture | [2] |
| Murine MF (MPLW515L) | 40 mg/kg/day, oral gavage | Improved survival, normalized spleen weight, reduced hepatomegaly | [2] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is a general guideline based on standard procedures.[10][11][12][13][14]
-
Cell Plating: Seed leukemia cells in opaque-walled 96-well plates at a density of 0.1 × 10^6 to 0.6 × 10^6 cells/mL in a final volume of 100 µL per well.[3] Include control wells with media only for background luminescence.
-
Compound Addition: Add this compound at various concentrations to the experimental wells. Use DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes.[10][11]
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[10][11]
-
Data Acquisition: Measure the luminescence using a plate reader.
Western Blotting for JAK/STAT Pathway Analysis
This protocol is a general guideline based on standard procedures.[15][16][17][18]
-
Cell Treatment and Lysis: Treat leukemia cells with the desired concentrations of this compound for a specified time (e.g., 2 hours).[3] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 4-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2 and STAT5 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Studies in Mouse Models of Leukemia
This protocol is a general guideline based on published studies.[2][3]
-
Animal Models: Utilize immunodeficient mice (e.g., NSG) for patient-derived xenograft (PDX) models or immunocompetent mice for syngeneic or transgenic models of leukemia.
-
Leukemia Engraftment: Transplant leukemia cells into recipient mice via tail vein injection.
-
Treatment: Once leukemia is established (typically confirmed by bioluminescence imaging or peripheral blood analysis), randomize the mice into treatment groups. Administer this compound via oral gavage, typically at a dose of 30 mg/kg/day.[3] A vehicle control group should be included. For combination studies, a second agent like dexamethasone (e.g., 1 mg/kg/day, intraperitoneal injection) can be administered.[3]
-
Monitoring: Monitor the mice for signs of toxicity and tumor burden (e.g., spleen size, bioluminescence, or peripheral blood analysis).
-
Endpoint Analysis: At the end of the study, collect tissues (spleen, bone marrow, etc.) for further analysis, such as flow cytometry, immunohistochemistry, or western blotting to assess target engagement (e.g., pSTAT5 levels).[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the study of this compound.
Caption: Mechanism of action of this compound in CRLF2-rearranged B-ALL.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Synergistic effect of this compound and Dexamethasone.
Overcoming Resistance to Type I JAK Inhibitors
A key advantage of this compound is its ability to overcome persistence to type I JAK inhibitors.[2] Prolonged exposure of MPN cells to type I inhibitors can lead to a state of persistence where JAK-STAT signaling is reactivated.[2] this compound has been shown to potently inhibit the proliferation of these persistent cells by effectively suppressing JAK2 and STAT phosphorylation, a feat that other type I inhibitors fail to achieve.[2] This suggests that the distinct mechanism of stabilizing the inactive kinase conformation is a viable strategy to treat patients who have developed resistance to first-generation JAK inhibitors.
Synergistic Combination with Dexamethasone
In the context of B-ALL, this compound has demonstrated significant synergy with the glucocorticoid dexamethasone.[3] This combination leads to enhanced induction of apoptosis in CRLF2-rearranged B-ALL cells both in vitro and in vivo.[3] The synergistic effect is particularly promising for clinical translation given the established role and tolerability of dexamethasone in B-ALL treatment regimens.[3]
Conclusion
This compound is a promising type II JAK2 inhibitor with a distinct mechanism of action that offers several advantages over type I inhibitors. Its ability to potently and selectively inhibit JAK2 signaling, overcome resistance, and synergize with standard-of-care agents like dexamethasone makes it a valuable tool for leukemia research and a potential therapeutic candidate for patients with JAK2-dependent hematological malignancies. The data and protocols presented in this whitepaper provide a comprehensive resource for the scientific community to further explore the potential of this compound and other type II JAK2 inhibitors in the fight against leukemia.
References
- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the type II JAK2 inhibitor this compound in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leidenlifecoursegeroscience.nl [leidenlifecoursegeroscience.nl]
- 5. Activity of the Type II JAK2 Inhibitor this compound in B Cell Acute Lymphoblastic Leukemia. | Broad Institute [broadinstitute.org]
- 6. NVP-CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. scribd.com [scribd.com]
- 11. ch.promega.com [ch.promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. frontiersin.org [frontiersin.org]
- 18. researchgate.net [researchgate.net]
The Molecular Basis of CHZ868's Activity in Blood Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of CHZ868, a selective Type II Janus kinase 2 (JAK2) inhibitor, in the context of hematological malignancies. This compound represents a significant advancement in the pursuit of more effective and durable treatments for blood cancers driven by aberrant JAK2 signaling, such as myeloproliferative neoplasms (MPNs) and a subset of B-cell acute lymphoblastic leukemias (B-ALL). This document details the preclinical data, experimental methodologies, and signaling pathways associated with this compound's activity.
Introduction: The Rationale for Type II JAK2 Inhibition
The discovery of activating mutations in the JAK2 gene, most notably the V617F mutation, has revolutionized the understanding and treatment of MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1] These mutations lead to constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation and survival.[2]
First-generation JAK2 inhibitors, classified as Type I inhibitors (e.g., ruxolitinib), bind to the active conformation of the JAK2 kinase. While providing symptomatic relief, these agents have shown limited ability to induce deep and lasting molecular remissions.[1][3] A key challenge has been the development of persistence, where cancer cells adapt to the inhibitor by reactivating JAK-STAT signaling through mechanisms like heterodimerization of JAK family members.[1][4]
This compound, a Type II inhibitor, offers a distinct therapeutic strategy. It preferentially binds to and stabilizes the inactive "DFG-out" conformation of the JAK2 kinase.[1][5] This mode of action not only blocks the ATP-binding site but also prevents the conformational changes required for kinase activation, leading to a more profound and sustained inhibition of the JAK2 signaling pathway.
Quantitative Assessment of this compound's In Vitro Activity
The preclinical efficacy of this compound has been demonstrated across a range of hematological cancer cell lines, including those with JAK2 and MPL mutations. The following tables summarize the key quantitative data from these studies.
Table 1: Cellular Proliferation Inhibition by this compound
| Cell Line | Cancer Type | Genotype | IC50 / GI50 (nM) | Reference |
| SET2 | Myeloproliferative Neoplasm | JAK2 V617F | 59 (GI50) | [6] |
| Ba/F3 | - | EPOR + JAK2 WT | 170 (IC50) | [1][6] |
| Ba/F3 | - | JAK2 V617F | 60 (IC50) | [1] |
| CMK | Acute Megakaryoblastic Leukemia | - | 378 (GI50) | [6] |
| JAKi-r (this compound-resistant SET2) | Myeloproliferative Neoplasm | JAK2 V617F | 300 | [7] |
| JAKi-R (this compound-resistant SET2) | Myeloproliferative Neoplasm | JAK2 V617F | 500 | [7] |
Table 2: Inhibition of Downstream Signaling by this compound
| Cell Line / Model | Target Protein | Effect of this compound | Observations | Reference |
| JAK2 V617F cells | pSTAT3, pSTAT5 | Potent inhibition at 2-3 fold lower concentrations than in JAK2 WT cells | Demonstrates selectivity for mutant JAK2. | [1] |
| Ruxolitinib-treated MF patient samples | pSTAT3, pSTAT5 | Complete suppression | Overcomes signaling persistence observed with Type I inhibitors. | [1] |
| Murine model of MPLW515L-induced myelofibrosis | pSTAT3, pSTAT5 | Complete suppression | Maintained with 10 days of treatment, indicating durable target inhibition. | [1] |
| CRLF2-rearranged human B-ALL cells | JAK2 signaling | Abrogation of signaling | Correlates with potent growth suppression. | [8] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound and its distinct mechanism of action compared to Type I inhibitors.
Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
Caption: Contrasting binding modes of Type I and Type II JAK2 inhibitors.
Mechanisms of Resistance to this compound
While this compound can overcome persistence to Type I inhibitors, acquired resistance to Type II inhibition can also emerge. Studies have shown that this resistance is not typically mediated by secondary mutations in the JAK2 kinase itself. Instead, resistance can be driven by the activation of bypass signaling pathways.
One identified mechanism involves the upregulation of the AXL receptor tyrosine kinase, leading to the activation of the MAPK pathway.[7] This provides an alternative route for cell survival and proliferation, independent of JAK-STAT signaling.
Caption: Bypass signaling through AXL/MAPK as a resistance mechanism to this compound.
Key Experimental Protocols
This section outlines the general methodologies for the key experiments used to characterize the activity of this compound.
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed hematopoietic cells (e.g., SET2, Ba/F3) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate growth medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 or GI50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Phospho-Protein Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-pJAK2, anti-JAK2, anti-pSTAT5, anti-STAT5) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V will bind to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI will enter and stain the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Caption: A streamlined workflow for the preclinical evaluation of this compound.
In Vivo Efficacy
Preclinical studies in murine models of MPN and B-ALL have demonstrated the in vivo activity of this compound. In a retroviral bone marrow transplant model of MPLW515L-induced myelofibrosis, this compound completely suppressed STAT5 and STAT3 phosphorylation.[1] Importantly, treatment with this compound in mouse models of MPN has been shown to reduce the mutant allele burden, a disease-modifying effect not typically observed with Type I inhibitors.[1][9] In models of B-ALL, this compound improved survival and showed synergistic effects when combined with dexamethasone.[8]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for blood cancers driven by aberrant JAK2 signaling. Its Type II mechanism of inhibition allows it to overcome the limitations of first-generation JAK inhibitors, leading to more profound and durable suppression of the oncogenic signaling pathway. The preclinical data strongly support its potential as a disease-modifying agent.
Future research should focus on:
-
Clinical Development: Although it has not been approved for clinical use, its preclinical profile warrants further investigation in clinical trials for patients with MPNs and JAK2-driven leukemias.[10]
-
Combination Therapies: Exploring rational combinations of this compound with other targeted agents (e.g., AXL or MEK inhibitors to overcome resistance) or standard chemotherapy could enhance its therapeutic efficacy.[7]
-
Biomarker Development: Identifying predictive biomarkers of response and resistance to this compound will be crucial for patient stratification and personalized treatment strategies.
This technical guide provides a comprehensive overview of the molecular basis for this compound's activity. The presented data and methodologies offer a solid foundation for researchers and drug development professionals working to advance novel therapies for hematological malignancies.
References
- 1. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. New Discovery for MPN's: TARGETING JAK2: A NEW... - MPN Voice [healthunlocked.com]
- 4. Enhancing MPN Therapy: Type II JAK2 Inhibition Overcomes Resistance and Amplifies Efficacy in MPN Models [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Activity of the Type II JAK2 Inhibitor this compound in B Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for CHZ868 in Murine MPN Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid lineages. A significant driver of MPNs is the constitutive activation of the Janus kinase (JAK) signaling pathway, frequently due to mutations in JAK2, such as the JAK2V617F mutation.[1][2] CHZ868 is a potent and selective type II JAK2 inhibitor that stabilizes the inactive conformation of the JAK2 kinase.[3][4] This mechanism of action allows it to overcome persistence to type I JAK inhibitors and demonstrate significant efficacy in preclinical murine models of MPN.[5][6] These application notes provide detailed protocols for the dosage and administration of this compound in various murine MPN models, along with methods for evaluating its therapeutic effects.
Quantitative Data Summary
The following tables summarize the dosages and effects of this compound in different murine MPN models as reported in preclinical studies.
Table 1: this compound Dosage and Administration in Murine MPN Models
| Murine Model | Mutation | This compound Dosage | Administration Route | Frequency | Vehicle | Reference(s) |
| Polycythemia Vera (PV) | Jak2V617F Conditional Knock-in | 30 mg/kg | Oral Gavage | Once Daily | 0.5% Methylcellulose / 0.5% Tween-80 | [5] |
| Polycythemia Vera (PV) | Jak2V617F Conditional Knock-in | 40 mg/kg | Oral Gavage | Once Daily | 0.5% Methylcellulose / 0.5% Tween-80 | [5] |
| Myelofibrosis (MF) | MPLW515L Retroviral Transplant | 30 mg/kg | Oral Gavage | Once Daily | 0.5% Methylcellulose / 0.5% Tween-80 | [5] |
| Myelofibrosis (MF) | MPLW515L Retroviral Transplant | 40 mg/kg | Oral Gavage | Once Daily | 0.5% Methylcellulose / 0.5% Tween-80 | [5] |
| B-cell Acute Lymphoblastic Leukemia | Eμ-CRLF2/Eμ-Jak2 R683G/Pax5+/-/Ts1Rhr | 30 mg/kg | Oral Gavage | Once Daily | Not Specified | [7] |
| JAK2 Inhibitor Resistant MPN | Subcutaneous Xenograft (JAKi-R SET2 cells) | 15 mg/kg | Oral Gavage | Every Day | Not Specified | [8] |
Table 2: Therapeutic Effects of this compound in Murine MPN Models
| Murine Model | Mutation | Dosage | Key Therapeutic Effects | Reference(s) | | :--- | :--- | :--- | :--- |[5] | | Polycythemia Vera (PV) | Jak2V617F Conditional Knock-in | 30 mg/kg & 40 mg/kg | Normalized hematocrit, reduced white blood cell count, restored normal splenic architecture, and significantly reduced mutant allele burden. |[5] | | Myelofibrosis (MF) | MPLW515L Retroviral Transplant | 30 mg/kg & 40 mg/kg | Prolonged survival, normalized spleen and liver weights, reduced bone marrow hypercellularity, and suppressed JAK-STAT signaling. |[5] | | B-cell Acute Lymphoblastic Leukemia | Eμ-CRLF2/Eμ-Jak2 R683G/Pax5+/-/Ts1Rhr | 30 mg/kg | Reduced splenomegaly and decreased B-ALL in peripheral blood, spleen, and bone marrow. |[7] | | JAK2 Inhibitor Resistant MPN | Subcutaneous Xenograft (JAKi-R SET2 cells) | 15 mg/kg | In combination with an AXL inhibitor, almost suppressed tumor growth. |[8] |
Experimental Protocols
Protocol 1: Establishment of a Jak2V617F Conditional Knock-in Mouse Model of Polycythemia Vera
This protocol describes the generation of a murine model that conditionally expresses the Jak2V617F mutation in the hematopoietic compartment, leading to a polycythemia vera-like phenotype.[9][10]
Materials:
-
Jak2V617F conditional knock-in mice (e.g., on a C57BL/6J background)[10]
-
Vav-Cre or Mx1-Cre transgenic mice
-
Standard mouse breeding and husbandry supplies
-
Flow cytometry reagents for hematopoietic lineage analysis
Procedure:
-
Cross Jak2V617F conditional knock-in mice with Vav-Cre or Mx1-Cre transgenic mice to generate experimental cohorts.
-
For Mx1-Cre models, induce Cre recombinase expression by intraperitoneal injection of polyinosinic-polycytidylic acid (pIpC).
-
Monitor mice for the development of an MPN phenotype, which includes elevated hematocrit, leukocytosis, and splenomegaly.[10]
-
Confirm the presence of the Jak2V617F mutation and assess the mutant allele burden in peripheral blood and bone marrow using qPCR or digital droplet PCR.
Protocol 2: Establishment of an MPLW515L Retroviral Bone Marrow Transplant Mouse Model of Myelofibrosis
This protocol details the creation of a myelofibrosis model through the transplantation of bone marrow cells transduced with a retrovirus expressing the MPLW515L mutation.[11][12][13]
Materials:
-
Donor mice (e.g., BALB/c or C57BL/6)
-
Recipient mice (syngeneic to donors)
-
Retroviral vector encoding MPLW515L (e.g., MSCV-hMPLW515L-IRES-GFP)
-
Retroviral packaging cell line
-
5-Fluorouracil (5-FU)
-
Lethal irradiation source (e.g., X-ray irradiator)
-
Standard cell culture and retroviral transduction reagents
-
Flow cytometry for sorting transduced cells (optional)
Procedure:
-
Isolate bone marrow from donor mice pre-treated with 5-FU.
-
Transduce the bone marrow cells with the MPLW515L-expressing retrovirus.
-
Lethally irradiate recipient mice.
-
Inject the transduced bone marrow cells into the recipient mice via tail vein injection.
-
Monitor the mice for the development of a myelofibrosis-like disease, characterized by thrombocytosis, leukocytosis, splenomegaly, and bone marrow fibrosis.[11][13]
Protocol 3: Preparation and Administration of this compound
This protocol outlines the preparation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose and 0.5% (v/v) Tween-80 in sterile water[14]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Prepare the vehicle solution.
-
Weigh the this compound powder and add it to the appropriate volume of the vehicle to achieve the final desired concentration.
-
Vortex the suspension thoroughly to ensure uniform distribution of the compound. Sonication can be used to aid in suspension.
-
Administer the this compound suspension to the mice via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.
Protocol 4: Assessment of Therapeutic Efficacy
This protocol provides methods for evaluating the in vivo efficacy of this compound in murine MPN models.
Materials:
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Automated hematology analyzer
-
Calipers
-
Analytical balance
-
Reagents for flow cytometry to analyze hematopoietic populations
-
Reagents for DNA extraction and PCR for mutant allele burden analysis
-
Histology supplies (formalin, paraffin, hematoxylin and eosin stain, reticulin stain)
Procedure:
-
Hematological Parameters: Collect peripheral blood at regular intervals and analyze complete blood counts (CBCs) using an automated hematology analyzer.
-
Spleen and Liver Size: At the end of the treatment period, euthanize the mice and carefully dissect the spleen and liver. Measure their weights and, for the spleen, its dimensions.
-
Mutant Allele Burden: Extract genomic DNA from peripheral blood or bone marrow cells. Quantify the Jak2V617F or MPLW515L allele burden using qPCR or digital droplet PCR.
-
Histopathology: Fix spleen, liver, and bone marrow (femur) in formalin, embed in paraffin, and prepare sections for hematoxylin and eosin (H&E) and reticulin staining to assess tissue architecture and fibrosis.
-
Flow Cytometry: Analyze bone marrow and spleen cell suspensions for different hematopoietic progenitor and mature cell populations using specific cell surface markers.
-
JAK-STAT Pathway Inhibition: To assess target engagement, mice can be sacrificed at a specified time point after the final dose (e.g., 2 hours), and splenocytes can be isolated for analysis of phosphorylated STAT3 and STAT5 levels by Western blotting or flow cytometry.[5]
Visualizations
References
- 1. Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering a humanized animal model of polycythemia vera with minimal <i>JAK2</i>V617F mutant allelic burden | Haematologica [haematologica.org]
- 3. NVP-CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesenchymal Cell Reprogramming in Experimental MPLW515L Mouse Model of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of the type II JAK2 inhibitor this compound in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyagen.com [cyagen.com]
- 11. MPLW515L Is a Novel Somatic Activating Mutation in Myelofibrosis with Myeloid Metaplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes: Analysis of pSTAT5 Levels Following CHZ868 Treatment
Introduction
CHZ868 is a potent and selective type II inhibitor of Janus kinase 2 (JAK2).[1][2] It functions by binding to and stabilizing the inactive conformation of the JAK2 kinase, thereby preventing its activation and downstream signaling.[1][3] The JAK-STAT signaling pathway is crucial for processes like cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[4][5] Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream substrate of JAK2.[6] Upon activation by cytokines or growth factors, JAK2 phosphorylates STAT5 at a specific tyrosine residue (Tyr694).[7][8] This phosphorylation is obligatory for STAT5 dimerization, nuclear translocation, and subsequent regulation of target gene expression.[4][9][10] Therefore, the level of phosphorylated STAT5 (pSTAT5) serves as a direct and reliable biomarker for JAK2 activity. Western blot analysis is a standard method to quantify changes in pSTAT5 levels in response to inhibitors like this compound.
Mechanism of Action: this compound in the JAK-STAT Pathway
This compound exerts its effect by directly inhibiting JAK2, which in turn prevents the phosphorylation of STAT5. This abrogation of a critical signaling node leads to reduced cell proliferation and induction of apoptosis in JAK2-dependent cancer cells.[1][3]
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Data Summary: Effect of this compound on pSTAT5 and Cell Proliferation
This compound has been shown to potently inhibit STAT5 phosphorylation and cell growth in various cancer cell models, particularly those with activating JAK2 mutations (e.g., V617F) or CRLF2 rearrangements.[1][3]
| Cell Line | JAK2 Status | This compound Concentration | Effect on pSTAT5 | Effect on Cell Proliferation (IC50/GI50) | Reference |
| SET2 | JAK2 V617F | 0.3 µM (maintenance) | Suppressed | GI50 = 59 nM | [11][12] |
| Ba/F3-JAK2 V617F | JAK2 V617F | Not Specified | Suppressed | IC50 = 0.06 µM | [1] |
| Ba/F3-JAK2 WT | Wild-Type | Not Specified | Suppressed | IC50 = 0.17 µM | [1] |
| MHH-CALL4 | CRLF2-rearranged, JAK2 I682F | 0.05 - 0.2 µM | Abrogated | > 6-30 µM (insensitive to Type I inhibitors) | [3][11] |
| 32D-MPLW515L | MPL W515L | Not Specified | Abrogated | Potently inhibited | [1] |
Protocols
1. Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound prior to protein extraction.
Materials:
-
Cancer cell line of interest (e.g., SET2, MHH-CALL4)
-
Complete culture medium (e.g., RPMI-1640 with 10-20% FBS)
-
This compound (MedchemExpress or other supplier)[11]
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell counting apparatus (e.g., hemocytometer)
Procedure:
-
Cell Seeding: Culture cells under standard conditions (37°C, 5% CO2). Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest (e.g., 0.5 - 1 x 10^6 cells/mL for suspension cells).
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[11] Store at -20°C or -80°C for long-term use.[11]
-
Cell Treatment:
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM).[11]
-
Include a vehicle-only control by adding an equivalent volume of DMSO to the medium.
-
Remove the old medium from cells and add the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period. The time can range from a few hours to 72 hours, depending on the experimental goal.[11] Studies have shown abrogation of pSTAT5 signaling after relatively short treatment times.[1][3]
-
Cell Harvest:
-
Suspension cells: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Adherent cells: Aspirate the medium, wash once with ice-cold PBS, and then detach cells using a cell scraper in ice-cold PBS. Transfer to a conical tube and centrifuge.
-
-
Washing: Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge again and discard the supernatant. The cell pellet is now ready for lysis.
2. Western Blot Protocol for pSTAT5 Detection
This protocol is optimized for the detection of phosphorylated proteins, which requires special care to prevent dephosphorylation during sample preparation.[13]
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer or similar
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (critical for pSTAT5)
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membrane
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[13]
-
Primary Antibodies:
-
Rabbit anti-pSTAT5 (Tyr694)[7]
-
Rabbit or mouse anti-total STAT5
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis:
-
Prepare a complete lysis buffer by adding protease and phosphatase inhibitors to the RIPA buffer immediately before use.
-
Resuspend the cell pellet in 100-200 µL of ice-cold complete lysis buffer.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[14]
-
Clarify the lysate by centrifuging at ≥10,000 x g for 10 minutes at 4°C.[14]
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Denature the samples by heating at 95°C for 5-10 minutes.[13]
-
-
Gel Electrophoresis:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Dilute the primary anti-pSTAT5 antibody in 5% BSA/TBST (e.g., 1:1000 dilution). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST. Incubate the membrane for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect total STAT5 or a loading control on the same membrane, strip the membrane using a mild stripping buffer.
-
Repeat the immunoblotting process starting from the blocking step with the next primary antibody.
-
Visualized Workflows and Logic
Caption: Experimental workflow for Western blot analysis of pSTAT5.
Caption: Logical flow from this compound treatment to cellular response.
References
- 1. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of the type II JAK2 inhibitor this compound in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), PE (12-9010-42) [thermofisher.com]
- 9. STAT5 - Wikipedia [en.wikipedia.org]
- 10. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. mesoscale.com [mesoscale.com]
Application Notes and Protocols for Assessing Chz868 Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chz868 is a potent and selective type II inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1][2][3] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[2][3][4] this compound stabilizes the inactive conformation of JAK2, effectively suppressing its downstream signaling.[4][5] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in relevant cell lines using common cell viability assays.
Mechanism of Action of this compound
This compound is a type II inhibitor that binds to the inactive (DFG-out) conformation of the JAK2 kinase domain. This mechanism differs from type I inhibitors, which bind to the active conformation. By stabilizing the inactive state, this compound prevents the trans-phosphorylation and activation of JAK2, thereby inhibiting the downstream phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of the JAK-STAT pathway ultimately leads to the inhibition of cell proliferation and induction of apoptosis in JAK2-dependent cancer cells.
JAK2-STAT Signaling Pathway Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]
- 4. Activity of the Type II JAK2 Inhibitor this compound in B Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of the type II JAK2 inhibitor this compound in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Analysis Using Chz868 and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chz868 is a potent and selective second-generation, type II inhibitor of Janus kinase 2 (JAK2).[1][2][3] It stabilizes the inactive conformation of the JAK2 enzyme, leading to the suppression of downstream signaling pathways, such as the STAT5 pathway.[4] Mutations in JAK2 are frequently associated with myeloproliferative neoplasms (MPNs) and a subset of B-cell acute lymphoblastic leukemias (B-ALLs).[3][5] this compound has been shown to effectively induce apoptosis in cancer cells harboring these mutations.[4][5]
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6] Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
The protocol is based on the induction of apoptosis in target cells by this compound treatment. Following treatment, cells are stained with fluorescently-labeled Annexin V and PI. Flow cytometry is then used to analyze the stained cell population.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in apoptosis assays).
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound used for inducing apoptosis and its inhibitory concentrations in various cell lines. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell line and experimental conditions.
| Cell Line | Genotype | Parameter | Concentration | Reference |
| EPOR JAK2 WT Ba/F3 | Wild-Type JAK2 | IC50 | 0.17 µM | [1] |
| JAK2 V617F Ba/F3 | Mutant JAK2 | IC50 | 0.06 µM | [4] |
| SET2 | JAK2 V617F | GI50 | 59 nM | [1] |
| CMK | JAK3 A572V | GI50 | 378 nM | [1] |
| MHH-CALL4 | CRLF2-rearranged | Apoptosis Induction | 300 nM | [5] |
| Various B-ALL cells | JAK2-dependent | Apoptosis Induction | 0.05, 0.1, 0.2 µM | [1] |
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis with this compound.
Detailed Experimental Protocol
This protocol provides a general guideline. Optimization of cell number, reagent concentrations, and incubation times may be necessary for specific cell types and experimental conditions.
Materials and Reagents:
-
This compound (stock solution prepared in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
1. Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. b. Allow cells to adhere overnight (for adherent cells). c. Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 50 nM to 1 µM) to determine the optimal dose for apoptosis induction in your cell line.[1] d. Include the following controls:
- Untreated control: Cells incubated with culture medium only.
- Vehicle control: Cells incubated with the same concentration of DMSO used for the highest this compound concentration.
- Positive control (optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine). e. Remove the old medium and add the medium containing the different concentrations of this compound or controls to the respective wells. f. Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. Incubation times may need to be optimized.[1]
2. Cell Harvesting and Washing: a. Suspension cells: Transfer the cells from each well to a labeled flow cytometry tube. b. Adherent cells: Carefully collect the culture supernatant (which may contain apoptotic cells) into a labeled flow cytometry tube. Wash the adherent cells once with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the supernatant. c. Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C. d. Carefully aspirate the supernatant without disturbing the cell pellet. e. Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuging again as in step 2c. f. Discard the supernatant.
3. Annexin V and PI Staining: a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC to the cell suspension.[7][8] d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8] e. Add 5 µL of Propidium Iodide to the cell suspension. f. Add 400 µL of 1X Binding Buffer to each tube.[7]
4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) after staining. b. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set the appropriate voltages and compensation. c. Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample. d. Analyze the data using appropriate software. Create a dot plot of PI (e.g., y-axis) versus Annexin V-FITC (e.g., x-axis). e. Use quadrant gates to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations. f. Quantify the percentage of cells in each quadrant.
Troubleshooting
-
High background staining: Ensure gentle handling of cells during harvesting and washing to avoid mechanical damage to the cell membrane. Titrate the amount of Annexin V and PI to determine the optimal concentration for your cell type.
-
Low signal: Ensure that the this compound concentration and incubation time are sufficient to induce apoptosis. Check the viability and expiration date of the staining reagents.
-
Adherent cells detaching during treatment: This can be an indication of apoptosis. Ensure that you collect the supernatant containing these floating cells.
By following this detailed protocol, researchers can effectively utilize this compound to induce apoptosis and accurately quantify the apoptotic cell population using flow cytometry, thereby facilitating studies in drug development and cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the type II JAK2 inhibitor this compound in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Understanding and Overcoming Resistance to the Type II JAK2 Inhibitor CHZ868
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to the type II JAK2 inhibitor, CHZ868.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound observed in myeloproliferative neoplasm (MPN) models?
A1: The primary mechanism of acquired resistance to this compound in MPN cells is the activation of the AXL/MAPK signaling pathway.[1][2] While this compound continues to suppress the JAK2-STAT3/5 pathway, resistant cells upregulate the AXL kinase, leading to downstream activation of the MAPK pathway (MEK/ERK).[1] This bypass signaling promotes cell survival and proliferation, rendering the cells less sensitive to JAK2 inhibition.
Q2: Are there specific mutations in the JAK2 gene that confer resistance to this compound?
A2: Yes, specific mutations in the kinase domain of JAK2 have been identified that confer resistance to this compound. The most frequently cited mutation is G993A .[3][4][5][6][7] Another reported mutation is L884P .[4][8][9] It is important to note that some mutations conferring resistance to type I JAK inhibitors, such as Y931C and L983F, may remain sensitive to the type II inhibitor this compound.[4][10]
Q3: My cells have developed resistance to a type I JAK inhibitor like ruxolitinib. Will they be cross-resistant to this compound?
A3: Not necessarily. Cells that have developed resistance to type I JAK inhibitors through reactivation of JAK-STAT signaling, often involving heterodimerization of JAK2 with other JAK family members, can still be sensitive to this compound.[11] this compound, as a type II inhibitor, binds to the inactive conformation of JAK2 and can overcome this mode of resistance.[11][12][13] However, if resistance to the type I inhibitor is due to a mutation like G993A, cross-resistance to this compound is likely.[3][4]
Q4: What is the role of HSP90 in this compound resistance?
A4: While direct resistance to this compound via HSP90 has not been extensively documented, HSP90 inhibitors have shown potency against ruxolitinib-resistant JAK2 variants.[10] These resistant variants, in turn, have demonstrated sensitivity to this compound.[10] HSP90 inhibition leads to the degradation of JAK2 protein, suggesting a potential therapeutic strategy for overcoming resistance to JAK inhibitors in general.[10]
Troubleshooting Guides
Problem: My MPN cell line is showing decreased sensitivity to this compound after prolonged culture.
| Potential Cause | Troubleshooting Steps |
| Activation of the AXL/MAPK bypass pathway | 1. Western Blot Analysis: Probe for phosphorylated ERK1/2 (pERK1/2) and phosphorylated MEK1/2 (pMEK1/2) in the presence of this compound. An increase in the phosphorylation of these proteins compared to sensitive cells is indicative of MAPK pathway activation.[1] 2. AXL Expression: Check for upregulation of AXL kinase expression via Western Blot or qPCR.[1] 3. Combination Treatment: Test the efficacy of combining this compound with an AXL inhibitor (e.g., bemcentinib) or a MEK inhibitor (e.g., trametinib) to resensitize cells.[1][2] |
| Emergence of a resistant JAK2 mutation | 1. Sanger Sequencing: Sequence the kinase domain of the JAK2 gene in your resistant cell population to identify potential mutations, paying close attention to codons for G993 and L884.[3][4][8] 2. Alternative Inhibitors: If a G993A mutation is identified, consider testing novel type II JAK2 inhibitors that have been shown to overcome this specific resistance.[5] |
Quantitative Data Summary
Table 1: IC50 Values for this compound in Sensitive vs. Resistant MPN Cells
| Cell Line | Status | This compound IC50 | Reference |
| SET2 | Sensitive (JAKi-S) | ~0.1 µM | [1] |
| SET2 | Resistant (JAKi-r) | >1 µM | [1] |
| SET2 | Highly Resistant (JAKi-R) | >10 µM | [1] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant MPN Cell Lines
-
Cell Culture: Culture JAK2-mutant MPN cells (e.g., SET2) in standard RPMI-1640 medium supplemented with 20% fetal bovine serum.[1]
-
Initial Exposure: Begin by exposing the cells to a low concentration of this compound (e.g., 0.3 µM).[1]
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells recover and resume proliferation.
-
Maintenance Culture: Once a resistant population is established, maintain the cells in a constant concentration of this compound (e.g., 0.3 µM for resistant and 0.5 µM for highly resistant lines) to preserve the resistant phenotype.[1]
-
Verification of Resistance: Regularly perform cell viability assays (e.g., MTS or CTG) to determine the IC50 of this compound and confirm a rightward shift in the dose-response curve compared to the parental, sensitive cell line.
Protocol 2: Western Blot for MAPK Pathway Activation
-
Cell Lysis: Lyse sensitive and resistant cells, both treated and untreated with this compound, in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against pERK1/2, total ERK1/2, pMEK1/2, total MEK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the levels of phosphorylated proteins relative to total proteins between sensitive and resistant cell lines.[1]
Visualizations
Caption: AXL/MAPK pathway activation as a bypass mechanism in this compound resistance.
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. News - this compound - LARVOL VERI [veri.larvol.com]
- 8. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of the type II JAK2 inhibitor this compound in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Enhancing MPN Therapy: Type II JAK2 Inhibition Overcomes Resistance and Amplifies Efficacy in MPN Models [synapse.patsnap.com]
- 12. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]
Technical Support Center: Investigating Off-Target Effects of Chz868 in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the off-target effects of Chz868, a type II JAK2 inhibitor. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, a summary of kinase inhibition data, and visualizations of relevant signaling pathways.
Troubleshooting Guide and FAQs
This section addresses common issues and questions that may arise during the investigation of this compound's off-target effects.
| Question | Answer |
| My in vitro kinase assay shows inhibition of a potential off-target, but I can't confirm this in a cell-based assay. What could be the reason? | Several factors could contribute to this discrepancy. This compound is a type II inhibitor, meaning it preferentially binds to the inactive (DFG-out) conformation of kinases. Many in vitro kinase assays use activated, recombinant kinases (DFG-in), which may not accurately reflect the inhibitory potential of this compound[1]. Additionally, cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity within a cell. Consider using a cellular target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify interaction in a more physiological context. |
| I'm seeing a thermal shift in my CETSA experiment for a potential off-target, but the shift is small. How do I interpret this? | A small thermal shift doesn't necessarily negate a binding event, but it requires careful interpretation. The magnitude of the thermal shift can be influenced by the inhibitor's binding affinity, the protein's intrinsic thermal stability, and the specific buffer and cell lysate conditions. It is crucial to include positive and negative controls and to perform dose-response experiments to establish a clear relationship between this compound concentration and the observed thermal shift. |
| My kinome scan results show a large number of potential off-targets for this compound. How do I prioritize which ones to validate? | It is important to critically evaluate the hits from a kinome scan. Prioritize kinases that are inhibited at concentrations relevant to the cellular potency of this compound. Cross-reference the hits with known biology related to your experimental system to identify off-targets that could plausibly contribute to the observed phenotype. Also, consider the assay format of the kinome scan; as a type II inhibitor, this compound's activity might be misrepresented in assays using activated kinases[1]. Follow-up with orthogonal assays, such as cell-based phosphorylation assays or CETSA, is essential for validation. |
| I'm having trouble with the reproducibility of my CETSA results. What are some common pitfalls? | Reproducibility in CETSA can be affected by several factors. Ensure consistent cell density, lysis conditions, and heating and cooling rates. Inadequate removal of precipitated proteins after heat treatment is a common source of variability. Also, the quality of the antibody used for detection by Western blot is critical. For a more detailed guide on troubleshooting, refer to the provided experimental protocols. |
| Are there any known off-targets for this compound that I should be particularly aware of? | Yes, broad kinome selectivity profiling has shown that at a concentration of 100 nM, this compound has activity against 26 kinases, including its primary target JAK2 and the off-target TYK2[1]. Follow-up cellular assays have substantiated low nanomolar activity against members of the KIT, PDGFR, and VEGFR families[1]. Selectivity issues with VEGFR1 and VEGFR2 have also been noted[2]. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Profiling
This protocol is designed to assess the inhibitory activity of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Appropriate kinase-specific peptide substrates
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radiometric method). The final ATP concentration should be close to the Kₘ for each specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., 3% phosphoric acid). For the ADP-Glo™ assay, follow the manufacturer's instructions.
-
Quantify the kinase activity. For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a luminometer.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the direct binding of this compound to potential off-target kinases within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target kinase
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a specific primary antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound against its primary target and identified off-targets. Note that for some kinases, only qualitative data is currently available in the public domain.
| Target Kinase | Assay Type | IC₅₀ (µM) | Notes |
| JAK2 (Wild-Type) | Cellular | 0.17 | In EPOR JAK2 WT Ba/F3 cells[3][4][5]. |
| TYK2 | Kinome Scan | - | Activity observed at 100 nM[1]. |
| KIT | Cellular | - | Low nanomolar activity substantiated[1]. |
| PDGFR family | Cellular | - | Low nanomolar activity substantiated[1]. |
| VEGFR family | Cellular | - | Low nanomolar activity substantiated[1]. Selectivity issues noted for VEGFR1 and VEGFR2[2]. |
| 21 other kinases | Kinome Scan | - | Activity observed at 100 nM[1]. Specific kinases not publicly disclosed. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for investigating off-target effects.
Caption: The JAK-STAT signaling pathway, the primary target of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Simplified VEGFR signaling pathway, a potential off-target of this compound.
Caption: Simplified KIT and PDGFR signaling pathways, potential off-targets of this compound.
References
Technical Support Center: CHZ868 Solubility Enhancement
This technical support guide provides researchers, scientists, and drug development professionals with strategies to address the low aqueous solubility of CHZ868, a type II JAK2 inhibitor. The information is presented in a question-and-answer format to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer for in vitro assays. What is the recommended solvent?
For in vitro experiments, this compound is typically first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] This stock solution can then be diluted into your aqueous culture media or buffer. It is crucial to ensure the final concentration of DMSO is low enough to not affect your experimental system, typically less than 0.5%.
Q2: What are the general characteristics of this compound's solubility?
Q3: For my in vivo animal studies, I cannot use DMSO. How should I formulate this compound for oral administration?
A common and effective method for in vivo oral gavage of this compound is to create a suspension. A frequently used vehicle is a mixture of 0.5% methylcellulose and 0.5% Tween-80 in water.[1] This formulation helps to keep the compound suspended and improves its oral bioavailability.
Q4: Beyond simple DMSO dissolution and suspensions, what advanced strategies can I explore to improve the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[4][5][6][7] These can be broadly categorized as physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[6][7]
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can enhance solubility.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase aqueous solubility.[4][6]
-
-
Chemical Modifications:
-
Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve solubility.
-
Co-crystals: Creating a crystalline structure with a co-former molecule can alter the physicochemical properties, including solubility.[5]
-
Co-solvents: Using a mixture of solvents can increase the solubility of a drug.[5][7]
-
Troubleshooting Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation in Aqueous Buffer | The aqueous solubility limit of this compound has been exceeded. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if the experimental system allows. Consider using a formulation with solubilizing agents like Tween-80. |
| Inconsistent Results in Animal Studies | Poor and variable absorption due to inadequate formulation. | Ensure a uniform and stable suspension. Use a vehicle such as 0.5% methylcellulose / 0.5% Tween-80.[1] Consider micronization of the this compound powder before preparing the suspension. |
| Difficulty Preparing a Concentrated Aqueous Stock | This compound has inherently low aqueous solubility. | Prepare a high-concentration stock in 100% DMSO and then dilute it into your aqueous medium.[2] For completely aqueous stocks, explore the use of cyclodextrins or other solubilizing excipients. |
Comparative Solubility Enhancement Data (Illustrative)
The following table provides an illustrative comparison of different techniques to enhance the aqueous solubility of a model compound with properties similar to this compound.
| Formulation Strategy | Solubility Enhancement Factor (Fold Increase) | Advantages | Disadvantages |
| Micronization | 2 - 5 | Simple, established technique. | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | 10 - 50 | Significant increase in surface area and dissolution rate. | Requires specialized equipment (e.g., high-pressure homogenizer). |
| Solid Dispersion (with PVP/VA) | 50 - 200 | Can achieve amorphous state, significantly boosting solubility. | Potential for recrystallization during storage, affecting stability. |
| Cyclodextrin Complexation (with HP-β-CD) | 20 - 100 | Forms a true solution, high stability. | Limited by the stoichiometry of the complex and the solubility of the cyclodextrin itself. |
| Co-crystal Formation | 5 - 50 | Can improve both solubility and stability. | Requires screening for suitable co-formers. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) of this compound and 0.2% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure adequate wetting of the drug particles.
-
-
High-Shear Homogenization:
-
Homogenize the pre-suspension using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to reduce the initial particle size.
-
-
High-Pressure Homogenization:
-
Process the resulting suspension through a high-pressure homogenizer.
-
Homogenize at 500 bar for 5 cycles, followed by 1500 bar for 20 cycles.
-
Monitor the temperature to prevent overheating.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Determine the concentration of this compound in the nanosuspension using a validated HPLC method.
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Solution Preparation:
-
Dissolve this compound and a carrier polymer (e.g., polyvinylpyrrolidone K30, PVP K30) in a 1:4 drug-to-polymer ratio in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the wall of the flask.
-
-
Drying:
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
-
Characterization:
-
Perform solid-state characterization using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
-
Conduct dissolution studies to compare the release profile of the solid dispersion with the pure drug.
-
Visualizing Methodologies
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Inhibition of the JAK-STAT pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | JAK | TargetMol [targetmol.com]
- 3. Activity of the type II JAK2 inhibitor this compound in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
Technical Support Center: Addressing Paradoxical JAK2 Hyperphosphorylation with Chz868
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Chz868, a type II JAK2 inhibitor. The information is tailored for scientists and drug development professionals investigating JAK-STAT signaling pathways and encountering challenges such as paradoxical JAK2 hyperphosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical JAK2 hyperphosphorylation and why does it occur with type I JAK2 inhibitors?
A1: Paradoxical JAK2 hyperphosphorylation is a phenomenon observed with type I JAK2 inhibitors, such as ruxolitinib, where the inhibitor leads to an increase in the phosphorylation of JAK2 at its activation loop (Tyr1007/1008), despite inhibiting its downstream signaling.[1] This occurs because type I inhibitors bind to the active conformation of JAK2.[2] This binding stabilizes the activation loop within the kinase domain, protecting it from dephosphorylation by cellular phosphatases. This can lead to the accumulation of phosphorylated, albeit inhibited, JAK2 protein.[3] In some cellular contexts, this can contribute to inhibitor persistence and eventual reactivation of JAK-STAT signaling.[4]
Q2: How does this compound, a type II inhibitor, address this paradoxical hyperphosphorylation?
A2: this compound is a type II JAK2 inhibitor, which means it binds to and stabilizes JAK2 in its inactive ("DFG-out") conformation.[5][6] By locking JAK2 in an inactive state, this compound prevents the phosphorylation of the activation loop, thereby abrogating paradoxical hyperphosphorylation.[5] This distinct mechanism of action allows this compound to effectively suppress JAK2 signaling in cells that are persistent or resistant to type I inhibitors.[4][5]
Q3: I am observing persistent STAT phosphorylation in my cell line treated with a type I JAK inhibitor. Can this compound overcome this?
A3: Yes, this compound has been shown to effectively overcome persistence to type I JAK inhibitors.[5] The persistent STAT phosphorylation in the presence of type I inhibitors is often due to the paradoxical hyperphosphorylation and stabilization of JAK2, or through the trans-activation of JAK2 by other JAK family members like JAK1 or TYK2.[4][6] this compound's ability to force JAK2 into an inactive conformation prevents this trans-activation and effectively suppresses downstream STAT3 and STAT5 phosphorylation.[5]
Q4: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A4: While this compound can overcome resistance to type I inhibitors, acquired resistance to type II inhibitors can also occur. One identified mechanism of resistance to this compound involves the upregulation of the AXL receptor tyrosine kinase.[7] Increased AXL signaling can lead to the activation of the MAPK pathway, bypassing the JAK2 inhibition and promoting cell survival.[7] Another potential, though less frequently observed in vitro, is the acquisition of specific mutations in the JAK2 kinase domain, such as L884P, which can reduce the binding affinity of type II inhibitors.[6]
Q5: What are the key differences in the binding modes of type I and type II JAK2 inhibitors?
A5: The primary difference lies in the conformation of the JAK2 kinase they bind to. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif is oriented towards the ATP-binding pocket. In contrast, type II inhibitors like this compound bind to the inactive "DFG-out" conformation, where the DFG motif is flipped, creating an additional hydrophobic pocket that the inhibitor can occupy.[3][5] This stabilization of the inactive state is key to preventing paradoxical hyperphosphorylation.
Troubleshooting Guides
Problem 1: Inconsistent or weak inhibition of STAT phosphorylation with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Determine the optimal IC50 for your specific cell line using a dose-response experiment. Refer to the data tables below for reported IC50 values in various cell lines. |
| Incorrect Drug Preparation/Storage | Prepare fresh stock solutions of this compound in DMSO. For long-term storage, aliquot and store at -80°C for up to a year or -20°C for up to 6 months.[8] Avoid repeated freeze-thaw cycles. |
| Cell Line Specific Factors | The sensitivity to this compound can vary between cell lines.[6] Ensure your cell line is dependent on JAK2 signaling for proliferation and survival. |
| Serum Interference | Components in fetal bovine serum (FBS) can sometimes interfere with inhibitor activity. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment if compatible with your cell line. |
Problem 2: Observing unexpected cell death or off-target effects.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of this compound may lead to off-target effects. At 100 nM, this compound has shown activity against 26 other kinases, including TYK2.[6][8] Perform a dose-response curve to identify the lowest effective concentration that inhibits JAK2 signaling without causing excessive toxicity. |
| Off-Target Kinase Inhibition | This compound has been reported to have some activity against other kinases such as VEGFR1 and VEGFR2.[3] If you suspect off-target effects, consider using a more specific inhibitor for the suspected off-target kinase in parallel experiments to dissect the observed phenotype. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control in all experiments. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Target | Assay | IC50 / GI50 | Reference |
| Ba/F3 EPOR JAK2 WT | JAK2 | Proliferation | 0.17 µM | [5][8] |
| Ba/F3 EPOR JAK2 V617F | JAK2 | Proliferation | 0.06 µM | [5] |
| SET2 (JAK2 V617F) | JAK2 | Proliferation | 59 nM | [8] |
| CMK | - | Proliferation | 378 nM | [8] |
| Ba/F3 JAK1 V658F | JAK1 | Proliferation | ~0.24 µM (4-fold higher than JAK2 V617F) | [5] |
| Ba/F3 TYK2 V678F | TYK2 | Proliferation | ~1.44 µM (24-fold higher than JAK2 V617F) | [5] |
Table 2: Comparison of this compound and Ruxolitinib in JAK2 V617F expressing cells
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| This compound | Ba/F3 EPOR JAK2 V617F | Proliferation | 0.06 µM | [5] |
| Ruxolitinib | Ba/F3 EPOR JAK2 V617F | Proliferation | Equivalent to JAK2 WT | [5] |
| This compound | SET2 | Proliferation | 59 nM | [5] |
| Ruxolitinib | SET2 | Proliferation | - | [5] |
Experimental Protocols
1. Cell Viability (MTS/CellTiter-Glo) Assay
This protocol is adapted for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 48-72 hours).
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[8] Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 48 to 72 hours, depending on the cell line's doubling time.[8]
-
Assay:
-
For MTS assay (e.g., CellTiter 96), add the MTS reagent and incubate for 1-4 hours. Read the absorbance at 490 nm.
-
For CellTiter-Glo Luminescent Cell Viability Assay, add the reagent and measure luminescence.[8]
-
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
2. Western Blotting for Phospho-JAK2 and Phospho-STAT5
This protocol is for assessing the inhibition of JAK-STAT signaling.
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat the cells with varying concentrations of this compound or a type I inhibitor for a specified time (e.g., 3 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JAK2 (Tyr1007/1008), total JAK2, phospho-STAT5 (Tyr694), and total STAT5 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Densitometry can be used to quantify the changes in protein phosphorylation relative to the total protein and loading control.
Visualizations
Caption: Canonical JAK-STAT signaling pathway.
Caption: Mechanisms of Type I vs. Type II JAK2 inhibitors.
Caption: Troubleshooting persistent JAK/STAT signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing MPN Therapy: Type II JAK2 Inhibition Overcomes Resistance and Amplifies Efficacy in MPN Models [synapse.patsnap.com]
- 5. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of the type II JAK2 inhibitor this compound in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
CHZ868 In Vivo Efficacy Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CHZ868 in in vivo experiments. The information is designed to address common challenges and optimize experimental design for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and treatment duration for this compound in vivo?
A1: Based on preclinical studies, a common starting dose for this compound is in the range of 30-40 mg/kg, administered orally once daily.[1] The optimal treatment duration is model-dependent. For example, in a murine model of polycythemia vera, significant inhibition of JAK-STAT signaling was observed after 14 days of treatment.[1] In a model of MPLW515L-induced myelofibrosis, normalization of splenomegaly was seen within 7 days.[1] For B-cell acute lymphoblastic leukemia (B-ALL) models, treatment durations of 5-6 days have shown significant reductions in spleen size, and 14-day treatments have demonstrated survival benefits.[2] A three-week administration has been used in combination therapy studies.[3]
Q2: How should this compound be formulated for oral gavage in mice?
A2: this compound can be reconstituted in a vehicle of 0.5% methylcellulose and 0.5% Tween-80 for administration by oral gavage.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a type II inhibitor of Janus kinase 2 (JAK2).[4][5] It binds to the inactive "DFG-out" conformation of the JAK2 kinase domain, stabilizing it and preventing its activation.[6] This is distinct from type I inhibitors that bind to the active conformation.[7] By locking JAK2 in an inactive state, this compound effectively abrogates downstream signaling through the JAK-STAT pathway, inhibiting the phosphorylation of STAT3 and STAT5.[1][2]
Q4: Is this compound effective against cell lines resistant to type I JAK inhibitors like ruxolitinib?
A4: Yes, a key advantage of this compound is its ability to overcome persistence to type I JAK inhibitors.[1][7] MPN cells can develop persistence to type I inhibitors through the reactivation of JAK-STAT signaling. This compound has been shown to potently inhibit JAK2 phosphorylation and cell proliferation in cell lines that have become persistent to ruxolitinib.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal in vivo efficacy (e.g., minimal reduction in tumor volume or disease markers) | Insufficient drug exposure. | - Verify the formulation and administration technique. - Consider a dose escalation study, as doses up to 40 mg/kg have been tolerated and effective in mice.[1] |
| Model-specific resistance. | - Confirm that the in vivo model is dependent on JAK2 signaling for disease progression. - Assess the phosphorylation status of JAK2 and STAT5 in tumor/tissue samples to confirm target engagement. | |
| Short treatment duration. | - Extend the treatment duration. Efficacy can be time-dependent, with significant effects observed after 7 to 14 days or longer.[1][2] | |
| High toxicity or adverse effects in treated animals | Dose is too high for the specific animal model or strain. | - Reduce the dose of this compound. - Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes). |
| Formulation issues. | - Ensure the vehicle is well-tolerated and the drug is properly solubilized. | |
| Variability in experimental results | Inconsistent drug administration. | - Ensure accurate and consistent dosing for all animals. - Use precise gavage techniques. |
| Biological variability within the animal cohort. | - Increase the number of animals per group to improve statistical power. - Ensure animals are age and sex-matched. |
Data Summary
In Vitro Potency of this compound
| Cell Line | Mutation Status | Assay | IC50 / GI50 | Reference |
| Ba/F3 EPOR JAK2 WT | Wild-Type JAK2 | Proliferation | 0.17 µM (IC50) | [4] |
| SET2 | JAK2 V617F | Proliferation | 59 nM (GI50) | [4][8] |
| CMK | - | Proliferation | 378 nM (GI50) | [4] |
| MHH-CALL4 | CRLF2 rearranged, JAK2 I682F | Proliferation | Potent Inhibition | [2][8] |
| 32D | MPL W515L | Proliferation | Potent Inhibition | [1] |
In Vivo Efficacy of this compound in Murine Models
| Mouse Model | Disease | This compound Dose | Treatment Duration | Key Efficacy Readouts | Reference |
| Jak2V617F conditional knock-in | Polycythemia Vera | 30-40 mg/kg, p.o., QD | 14 days | Inhibition of JAK2 and STAT5 phosphorylation; Reduction in mutant allele burden | [1] |
| Ruxper 32D MPLW515L engrafted C3H/HeJ | Myeloproliferative Neoplasm | 40 mg/kg, p.o., QD | 7 days | Normalized splenomegaly; Reduced leukemic infiltration | [1] |
| Retroviral BMT with MPLW515L | Myelofibrosis | - | 10 days | Maintained inhibition of JAK-STAT signaling | [1] |
| Transgenic or PDX B-ALL | B-cell Acute Lymphoblastic Leukemia | - | 5-6 days | Significant reduction in spleen size; Loss of phospho-STAT5 | [2] |
| CRLF2/JAK2 R683G/Pax5+/-/Ts1Rhr B-ALL | B-cell Acute Lymphoblastic Leukemia | - | 14 days | Prolonged survival (synergistic with dexamethasone) | [2] |
| REH cell xenograft (in combination with CAR-T) | B-cell Acute Lymphoblastic Leukemia | 30 mg/kg/day, p.o. | 3 weeks | Enhanced anti-leukemic effect of CAR-T cells; Prolonged survival | [3] |
Experimental Protocols
In Vivo Efficacy Study in a Polycythemia Vera Mouse Model
-
Animal Model: Utilize Jak2V617F conditional knock-in mice crossed with a Vav-cre allele to induce hematopoietic-specific expression of the Jak2V617F mutation.[1]
-
Cell Transplantation: Transplant bone marrow cells from CD45.2 Jak2V617F mice and CD45.1 Jak2 wild-type mice into CD45.1 recipient mice to enable tracking of the mutant clone.[1]
-
Drug Formulation: Prepare this compound in a vehicle of 0.5% methylcellulose with 0.5% Tween-80.[4]
-
Treatment Regimen: Administer this compound orally via gavage at a dose of 30-40 mg/kg once daily for 14 days.[1] A vehicle control group should be included.
-
Efficacy Assessment:
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: General workflow for in vivo efficacy studies of this compound.
References
- 1. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
Troubleshooting inconsistent results in Chz868 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chz868. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective type II inhibitor of Janus kinase 2 (JAK2).[1][2] Unlike type I inhibitors that bind to the active conformation of JAK2, this compound stabilizes the kinase in an inactive, "DFG-out" conformation.[3] This mechanism allows it to overcome persistence to type I JAK inhibitors and demonstrate efficacy in various preclinical models of myeloproliferative neoplasms (MPN) and B-cell acute lymphoblastic leukemia (B-ALL).[2][4][5]
Q2: What are the key applications of this compound in research?
This compound is primarily used to investigate the role of JAK2 signaling in normal and disease physiology. Key applications include:
-
Inhibiting the proliferation of cell lines with activating JAK2 or MPL mutations.[4][5]
-
Studying the JAK-STAT signaling pathway by assessing the phosphorylation status of JAK2 and its downstream targets, STAT3 and STAT5.[1][4]
-
Evaluating its therapeutic potential in in vivo cancer models, particularly for myeloproliferative neoplasms and B-cell acute lymphoblastic leukemia.[1][4][6]
-
Investigating mechanisms of resistance to type I JAK2 inhibitors.[5]
Q3: What are the recommended storage and handling conditions for this compound?
For in vitro use, this compound is typically stored as a stock solution in DMSO at -20°C or -80°C.[1][7] It is important to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo applications, this compound can be formulated in vehicles such as 0.5% methylcellulose / 0.5% Tween-80.[7] Due to its low water solubility, ensure complete dissolution before use; warming and sonication may be necessary.[7]
Troubleshooting Inconsistent Results
Q4: I am not observing the expected inhibition of cell proliferation with this compound. What are the possible reasons?
Several factors could contribute to a lack of efficacy in cell proliferation assays. Consider the following troubleshooting steps:
-
Compound Solubility and Stability: this compound has low water solubility.[4][7] Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted in culture media. Visually inspect for any precipitate. It is recommended to prepare fresh dilutions for each experiment.
-
Cell Line Sensitivity: The sensitivity to this compound can vary between cell lines. Confirm that your cell line harbors a JAK2 mutation (e.g., V617F) or MPL mutation that confers sensitivity.[4] Some cell lines may have intrinsic or acquired resistance.
-
Incorrect Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can range from the low nanomolar to micromolar range depending on the cell type.[4][7]
-
Acquired Resistance: Prolonged exposure to this compound can lead to acquired resistance, potentially through activation of the MAPK pathway.[8] If you are using a cell line that has been continuously cultured with the inhibitor, this may be a factor.
-
Experimental Protocol: Review your cell viability assay protocol. Ensure optimal cell seeding density and incubation times. For suspension cells, ensure proper handling to avoid cell loss during media changes.
Q5: My Western blot results show inconsistent inhibition of JAK2, STAT3, or STAT5 phosphorylation. How can I troubleshoot this?
Inconsistent Western blot data can be frustrating. Here’s a checklist to help you identify the issue:
-
Treatment Time: The inhibition of JAK-STAT signaling is a rapid event. Ensure your treatment time is appropriate. A time-course experiment (e.g., 1, 2, 4, 8 hours) can help determine the optimal duration for observing maximal inhibition.
-
Lysate Preparation: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. Keep samples on ice throughout the preparation process.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for pJAK2, JAK2, pSTAT3, STAT3, pSTAT5, and STAT5. Use positive and negative controls to validate antibody performance.
-
Loading Controls: Ensure equal protein loading by using a reliable loading control such as β-actin or GAPDH.
-
Paradoxical Hyperphosphorylation with Type I Inhibitors: Be aware that type I JAK2 inhibitors can induce paradoxical JAK2 hyperphosphorylation.[9][10] This is not expected with the type II inhibitor this compound, which should abrogate pJAK2 levels.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | Mutation | Assay Type | IC50 / GI50 | Reference |
| SET2 | JAK2 V617F | Proliferation | GI50 = 59 nM | [4][7] |
| 32D-MPLW515L | MPL W515L | Proliferation | - | [4] |
| Ba/F3-EPOR-JAK2 WT | JAK2 WT | Proliferation | IC50 = 0.17 µM | [4][7] |
| Ba/F3-EPOR-JAK2 V617F | JAK2 V617F | Proliferation | IC50 = 0.06 µM | [4] |
| CMK | JAK3 A572V | Proliferation | GI50 = 378 nM | [4] |
Table 2: In Vivo Dosing of this compound in Murine Models
| Mouse Model | Dosing Regimen | Efficacy | Reference |
| Jak2V617F conditional knock-in | 30-40 mg/kg, oral, once daily | Reduced mutant allele burden | [1][4] |
| MPLW515L-induced myelofibrosis | 40 mg/kg, oral, once daily | Improved survival, normalized spleen weight | [1][4] |
| B-ALL | 30 mg/kg/day, oral gavage | Improved survival | [6] |
Experimental Protocols
Detailed Methodology 1: Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. For suspension cells, centrifuge the plate at low speed to pellet the cells before media changes.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[7] Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[7]
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Detailed Methodology 2: Western Blotting for JAK-STAT Signaling
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pJAK2, JAK2, pSTAT3, STAT3, pSTAT5, STAT5, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the total protein or loading control.
Mandatory Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Activity of the type II JAK2 inhibitor this compound in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Western blotting analysis [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Western blotting analysis of JAK-STAT pathway proteins [bio-protocol.org]
- 10. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Chz868 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the type II JAK2 inhibitor, Chz868, in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during in vivo experiments with this compound.
| Question/Issue | Answer/Troubleshooting Guidance |
| 1. What is the recommended starting dose for this compound in mice? | Published studies have shown efficacy and minimal toxicity at doses between 30 mg/kg and 40 mg/kg, administered once daily by oral gavage.[1][2] A dose of 30 mg/kg/day has been well-tolerated for up to 44 days in immunocompetent mice with no significant adverse effects.[3] However, the optimal dose will depend on the specific animal model and experimental endpoint. A pilot dose-escalation study is always recommended. |
| 2. I'm observing a decrease in hematocrit and red blood cell counts. Is this a sign of toxicity? | This is an expected on-target pharmacological effect of potent JAK2 inhibition, as JAK2 is crucial for erythropoiesis.[2][3] In myeloproliferative neoplasm (MPN) models with elevated hematocrit, this is a desired therapeutic outcome.[2] In healthy animals, this compound at 30 mg/kg/day did not significantly affect peripheral blood counts over 6 weeks.[3] If the decrease is excessive, leading to signs of anemia (e.g., lethargy, pale extremities), consider reducing the dose or frequency of administration. Monitor complete blood counts (CBCs) regularly. |
| 3. My animals are losing weight after this compound administration. What should I do? | Significant weight loss is not a commonly reported side effect of this compound at tolerated doses (e.g., 30 mg/kg/day).[3] First, verify the accuracy of your dosing formulation and administration technique (see oral gavage protocol below). Improper gavage can cause stress, injury, and reduced food/water intake. If the technique is correct, consider the possibility of off-target effects or individual animal sensitivity. Monitor the animals' overall health daily. If weight loss exceeds 15-20% of baseline, or is accompanied by other signs of distress, euthanasia may be necessary as per IACUC guidelines. A lower dose should be tested. |
| 4. How should I prepare this compound for oral administration? | This compound has low water solubility.[3] A common and effective vehicle is a suspension in 0.5% methylcellulose with 0.5% Tween-80 in sterile water.[3] Ensure the suspension is homogenous before each administration by vortexing or stirring. See the detailed Protocol for this compound Formulation below. |
| 5. What are the expected on-target effects on organs? | In disease models with splenomegaly, this compound treatment is expected to significantly reduce spleen size and weight.[2][4] A reduction in liver weight (hepatomegaly) may also be observed.[2] In wild-type mice, a trend towards reduced spleen weight has been noted.[3] These changes are typically associated with the desired therapeutic effect of reducing extramedullary hematopoiesis. |
| 6. What potential off-target toxicities should I monitor for? | While this compound is reported to be highly selective, broad kinome screening showed activity against TYK2 and a small number of other kinases at 100 nM.[3][5] As a class, kinase inhibitors can be associated with off-target effects.[6] Although not specifically reported for this compound, it is prudent to monitor for general signs of toxicity such as changes in behavior, skin abnormalities, or gastrointestinal issues (e.g., diarrhea). If such signs are observed, a full histopathological workup of major organs is recommended. |
| 7. Can this compound be combined with other therapies? | Yes. For example, this compound has been used in combination with dexamethasone in B-ALL models. This combination was found to be synergistic and was not toxic to normal splenocytes.[3][7] When combining therapies, it is crucial to conduct a tolerability study for the combination, even if each agent is well-tolerated on its own. |
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from in vivo studies using this compound in mouse models of myeloproliferative neoplasms (MPN).
Table 1: Effect of this compound on Hematological Parameters in a Jak2V617F Polycythemia Vera Mouse Model
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | This compound (40 mg/kg/day) |
| Hematocrit (%) | 71% | 51.1% | 49.4% |
| Mutant Allele Burden (%) | Baseline | Significant Reduction | Significant Reduction |
| Data sourced from a 14-day treatment study.[2] |
Table 2: Effect of this compound on Organ Weight in MPN Mouse Models
| Animal Model | Organ | Vehicle Control (Mean Weight) | This compound (40 mg/kg/day) (Mean Weight) | Percent Reduction |
| Jak2V617F PV Model | Spleen | ~0.45 g | ~0.15 g | ~67% |
| Jak2V617F PV Model | Liver | ~1.7 g | ~1.4 g | ~18% |
| MPLW515L MF Model | Spleen | ~0.8 g | Normalized to control levels (~0.1 g) | ~88% |
| MPLW515L MF Model | Liver | ~2.2 g | ~1.5 g | ~32% |
| Data are approximated from graphical representations in the cited literature after 10-14 days of treatment.[2] |
Experimental Protocols
Protocol for this compound Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound. Adjust amounts as needed for your desired final concentration.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Tween-80
-
Sterile deionized water
-
Sterile magnetic stir bar and stir plate
-
50 mL sterile conical tube
Procedure:
-
Prepare the Vehicle (0.5% Methylcellulose / 0.5% Tween-80): a. Heat 25 mL of sterile deionized water to 60-70°C. b. In a sterile beaker, weigh out 0.25 g of methylcellulose. c. Slowly add the heated water to the methylcellulose while stirring vigorously with a sterile stir bar to create a uniform dispersion. d. Add 0.25 mL of Tween-80 to the mixture. e. Add 24.75 mL of cold sterile deionized water to bring the total volume to 50 mL. f. Continue to stir the solution on a stir plate at 4°C (in a cold room or on ice) for 2-4 hours, or until the solution is clear and homogenous.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound powder. For a 10 mg/mL suspension in 10 mL of vehicle, weigh 100 mg. b. Add the this compound powder to a sterile tube. c. Add the prepared vehicle to the desired final volume (e.g., 10 mL). d. Vortex vigorously for 5-10 minutes until a uniform, milky suspension is achieved.
-
Administration: a. The maximum recommended gavage volume for mice is 10 mL/kg. b. Re-suspend the formulation by vortexing immediately before each animal is dosed to ensure accurate delivery. c. Administer the suspension using an appropriately sized ball-tipped gavage needle.
Protocol for General Toxicity Assessment
This protocol outlines a standard workflow for monitoring toxicity in mice treated with this compound.
Procedure:
-
Baseline Measurements: Before the first dose, record the body weight and collect a baseline blood sample (e.g., via tail vein) for a complete blood count (CBC) and serum chemistry analysis.
-
Daily Monitoring: a. Perform daily cage-side observations to assess the general health of the animals. Look for changes in posture, activity, grooming, and any signs of pain or distress. b. Monitor food and water consumption. c. Record body weights at least twice weekly.
-
Weekly Monitoring: a. Collect blood samples for CBC analysis to monitor on-target hematological effects.
-
Terminal Endpoint Analysis: a. At the end of the study, perform a final body weight measurement. b. Collect a terminal blood sample via cardiac puncture for a final CBC and comprehensive serum chemistry panel. c. Perform a gross necropsy, examining all major organs. d. Record the weights of the spleen and liver. e. Collect spleen, liver, sternum (for bone marrow), and any other organs with gross abnormalities for histopathological analysis. Fix tissues in 10% neutral buffered formalin.
Protocol for Phospho-STAT5 (pSTAT5) Analysis in Splenocytes by Flow Cytometry
This protocol is for assessing the pharmacodynamic effect of this compound on its target pathway.
Materials:
-
Spleen from treated and control mice
-
RPMI media + 10% FBS
-
RBC Lysis Buffer (e.g., ACK lysis buffer)
-
Phosflow Lyse/Fix Buffer (e.g., BD Cytofix/Cytoperm™)
-
Phosflow Perm Buffer (e.g., BD Perm/Wash™ Buffer I)
-
Fluorochrome-conjugated antibodies: anti-pSTAT5 (pY694), and lineage markers (e.g., CD45, Ter-119, CD11b).
-
Flow cytometer
Procedure:
-
Prepare Splenocyte Suspension: a. Harvest spleens from mice 2-4 hours after the final this compound dose. b. Create a single-cell suspension by mashing the spleen through a 70 µm cell strainer into a petri dish containing RPMI media. c. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. d. Resuspend the pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature. e. Quench the lysis by adding excess media and centrifuge again. f. Resuspend the cell pellet in media and perform a cell count.
-
Fixation and Permeabilization: a. Aliquot approximately 1-2 x 106 cells per tube. b. Fix the cells by adding pre-warmed Phosflow Lyse/Fix Buffer and incubate at 37°C for 10-15 minutes. c. Centrifuge and wash the cells. d. Permeabilize the cells by resuspending in Phosflow Perm Buffer and incubating for 30 minutes on ice.
-
Staining: a. Wash the permeabilized cells. b. Add the antibody cocktail (including anti-pSTAT5 and any surface markers) and incubate for 30-60 minutes at room temperature in the dark. c. Wash the cells twice with a suitable buffer (e.g., PBS + 2% FBS).
-
Analysis: a. Resuspend the final cell pellet in buffer. b. Acquire the samples on a flow cytometer. c. Analyze the pSTAT5 signal intensity within the desired cell populations. A significant decrease in pSTAT5 levels is expected in this compound-treated animals compared to vehicle controls.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mechanism of action on the JAK-STAT signaling pathway.
Caption: General workflow for an in vivo toxicity study of this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the type II JAK2 inhibitor this compound in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-term administration of JAK2 inhibitors reduces splenomegaly in mouse models of β-thalassemia intermedia and major - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Activity of the Type II JAK2 Inhibitor this compound in B Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chz868's Anti-Leukemic Effects Through Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chz868 in combination therapies for leukemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other JAK2 inhibitors?
This compound is a type II inhibitor of JAK2, which means it stabilizes the kinase in an inactive conformation.[1][2][3] This contrasts with type I inhibitors, such as ruxolitinib, which bind to the active conformation of JAK2.[4][5] The type II binding mode of this compound allows it to overcome persistence to type I inhibitors and can lead to a reduction in the mutant allele burden in myeloproliferative neoplasms, an effect not typically observed with type I inhibitors.[5][6][7]
Q2: Which combination therapies with this compound have shown the most promise in pre-clinical studies?
The most notable synergistic effects have been observed between this compound and dexamethasone in B-cell acute lymphoblastic leukemia (B-ALL).[1][2][3] This combination has been shown to synergistically induce apoptosis in JAK2-dependent B-ALL cells.[1][2] Other promising combinations include this compound with CD19 CAR-T cell therapy, where it can enhance the anti-leukemic effects of the CAR-T cells, and with nutrient restriction (fasting-mimicking diet), which has been shown to sensitize leukemia cells to this compound.[8][9]
Q3: What are the known mechanisms of synergy between this compound and its combination partners?
-
With Dexamethasone: The combination of this compound and dexamethasone synergistically induces apoptosis in leukemia cells.[1][2] This is associated with the modulation of apoptotic networks, including decreased expression of the pro-survival protein MCL-1 and increased expression of the pro-apoptotic protein BIM.[9]
-
With Nutrient Restriction: Short-term starvation through a fasting-mimicking diet has been shown to sensitize CRLF2-rearranged Ph-like ALL cells to this compound by decreasing the expression of MCL-1 and increasing BIM expression.[9]
-
With CD19 CAR-T Cells: Selective inhibition of the JAK2 pathway by this compound appears to potentiate CAR-T cell therapy without impairing T-cell activation, a problem observed with broader JAK1/2 inhibitors like ruxolitinib.[8]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected synergistic effects between this compound and dexamethasone.
-
Question: We are not observing the expected synergistic cytotoxicity when combining this compound and dexamethasone in our B-ALL cell line experiments. What could be the reason?
-
Answer:
-
Cell Line Specificity: Ensure your B-ALL cell line is dependent on JAK2 signaling. The synergistic effect is most pronounced in CRLF2-rearranged, JAK2-dependent human B-ALL cells like MHH-CALL4.[1]
-
Concentration Optimization: The synergistic effect is concentration-dependent. Perform a dose-matrix experiment to determine the optimal concentrations of both this compound and dexamethasone for your specific cell line. Isobologram analysis is a useful tool for quantifying synergy.[1]
-
Timing of Drug Addition: The timing of drug administration can influence the outcome. Consider whether you are adding the drugs simultaneously or sequentially and for how long. A 48-hour incubation period has been shown to be effective.[1]
-
Assay Sensitivity: Ensure your cell viability or apoptosis assay is sensitive enough to detect the combined effect. Assays like CellTiter-Glo for viability and Annexin V staining for apoptosis are commonly used.[1][9]
-
Issue 2: Difficulty in assessing the effect of this compound on the JAK-STAT signaling pathway via Western Blot.
-
Question: We are having trouble consistently detecting changes in the phosphorylation of JAK2 and STAT5 after this compound treatment in our Western blots. What are some potential pitfalls?
-
Answer:
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Antibody Quality: Ensure you are using high-quality, validated antibodies specific for the phosphorylated forms of JAK2 (p-JAK2) and STAT5 (p-STAT5).
-
Loading Controls: Use appropriate loading controls (e.g., total JAK2, total STAT5, or a housekeeping protein like GAPDH or β-actin) to normalize your results.
-
Treatment Duration and Concentration: The effect of this compound on JAK2 and STAT5 phosphorylation can be rapid. Perform a time-course and dose-response experiment to identify the optimal conditions for observing maximal inhibition.
-
Paradoxical Phosphorylation with Type I Inhibitors: Be aware that type I JAK2 inhibitors can induce paradoxical JAK2 hyperphosphorylation.[2][3] this compound, as a type II inhibitor, is expected to reduce JAK2 phosphorylation.[4]
-
Issue 3: In vivo experiments with this compound show limited efficacy or unexpected toxicity.
-
Question: Our in vivo mouse model of leukemia treated with this compound is not showing the expected improvement in survival, or we are observing signs of toxicity. What should we consider?
-
Answer:
-
Drug Formulation and Administration: this compound can be reconstituted in 0.5% methylcellulose / 0.5% Tween-80 for oral gavage.[10] Ensure proper formulation and accurate dosing.
-
Dose and Schedule: The effective dose can vary between different mouse models. A dose of 30 mg/kg/day has been used successfully in some B-ALL models.[1][8] Dose-escalation studies may be necessary to find the optimal therapeutic window for your model.
-
Pharmacokinetics and Bioavailability: this compound has good oral bioavailability but moderate blood clearance.[10] Consider performing pharmacokinetic studies in your animal model to ensure adequate drug exposure.
-
Toxicity Monitoring: Monitor the mice for signs of toxicity, such as weight loss, behavioral changes, or signs of anemia. While this compound is designed to have a therapeutic index, high doses may impact normal hematopoiesis.[1]
-
Combination with Dexamethasone: In vivo studies have shown that the combination of this compound and dexamethasone significantly improves survival compared to this compound alone.[1][2][3]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | This compound GI50 (nM) | Combination Agent | Observed Effect | Reference |
| MHH-CALL4 | CRLF2-rearranged B-ALL | Not specified | Dexamethasone | Synergy | [1] |
| SET2 | JAK2V617F | 59 | - | Potent Inhibition | [10] |
| CMK | - | 378 | - | Less Potent Inhibition | [10] |
| MUTZ5 | CRLF2-rearranged Ph-like ALL | Not specified | Nutrient Restriction | Sensitization | [9] |
| MHH-CALL-4 | CRLF2-rearranged Ph-like ALL | Not specified | Nutrient Restriction | Sensitization | [9] |
Table 2: In Vivo Efficacy of this compound Combination Therapy
| Leukemia Model | Treatment Group | Outcome | Reference |
| Murine B-ALL | This compound + Dexamethasone | Drastically improved overall survival compared to single agents | [1] |
| CRLF2-rearranged PDX | This compound + Dexamethasone | Synergistic induction of apoptosis | [1] |
| CRLF2-rearranged PDX | This compound + Fasting-Mimicking Diet | Reduced leukemic burden and enhanced efficacy of this compound | [9] |
| B-ALL in vivo stress test | CD19 CAR-T + this compound | Enhanced anti-leukemic effect and prolonged survival | [8] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo)
-
Cell Seeding: Plate leukemia cells (e.g., MHH-CALL4) in 96-well plates at a density of 10,000 cells/well.
-
Drug Treatment: Add this compound and/or the combination agent (e.g., dexamethasone) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine relative cell viability.
2. Western Blotting for Phosphorylated Proteins
-
Cell Treatment and Lysis: Treat leukemia cells with this compound at the desired concentration and for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-JAK2, p-STAT5, total JAK2, total STAT5, and a loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. In Vivo Xenograft Model
-
Cell Implantation: Inject human leukemia cells (e.g., patient-derived xenograft cells) intravenously into immunodeficient mice (e.g., NSG mice).
-
Tumor Burden Monitoring: Monitor the engraftment and progression of leukemia by bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood.
-
Drug Administration: Once the leukemia is established, begin treatment with this compound (e.g., 30 mg/kg/day by oral gavage) and/or the combination agent.
-
Efficacy Assessment: Monitor the leukemic burden throughout the treatment period.
-
Survival Analysis: Continue monitoring the mice after the treatment period to assess overall survival.
Visualizations
Caption: Synergistic mechanism of this compound and Dexamethasone in leukemia cells.
Caption: Workflow for in vitro synergy testing of this compound and Dexamethasone.
References
- 1. Activity of the type II JAK2 inhibitor this compound in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the Type II JAK2 Inhibitor this compound in B Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. leidenlifecoursegeroscience.nl [leidenlifecoursegeroscience.nl]
- 4. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NVP-CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison: Chz868 Versus Ruxolitinib in the Treatment of Myeloproliferative Neoplasms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical type II JAK2 inhibitor, Chz868, and the clinically approved type I JAK1/2 inhibitor, ruxolitinib, for the treatment of myeloproliferative neoplasms (MPNs). This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and the experimental methodologies used in their evaluation.
Executive Summary
Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of blood cells, frequently driven by mutations in the JAK-STAT signaling pathway, most notably the JAK2 V617F mutation. Ruxolitinib, a type I JAK1/2 inhibitor, has been a cornerstone of MPN therapy, effectively reducing spleen size and symptom burden. However, its impact on the underlying disease clone is often limited, and resistance can emerge. This compound, a preclinical type II JAK2 inhibitor, represents a novel approach by targeting the inactive conformation of the JAK2 kinase. Preclinical studies suggest this compound can overcome resistance to type I inhibitors and may have a greater disease-modifying potential by significantly reducing the mutant allele burden. This guide will delve into the comparative data supporting these observations.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Ruxolitinib
| Parameter | This compound | Ruxolitinib | Cell Line/Model | Source |
| Mechanism of Action | Type II JAK2 Inhibitor | Type I JAK1/2 Inhibitor | N/A | [1][2][3] |
| IC50 (JAK2 V617F) | ~59 nM | Not explicitly stated in provided preclinical comparisons | SET2 cells | [4] |
| IC50 (EPOR JAK2 WT) | 0.17 µM | Not explicitly stated in provided preclinical comparisons | Ba/F3 cells | [4] |
| Effect on Ruxolitinib-Resistant Cells | Potent activity | Loss of efficacy | Ba/F3 cells with acquired resistance | [5] |
| Induction of Apoptosis | Potently induces apoptosis | Induces apoptosis | SET2 cells | [2] |
Table 2: In Vivo Efficacy in Murine Models of MPNs
| Parameter | This compound | Ruxolitinib | Murine Model | Source |
| Reduction in Spleen Size | Significant reduction | Significant reduction | JAK2 V617F knock-in mice | [6][7] |
| Improvement in Hematologic Parameters | Normalization of hematocrit and white blood cell counts | Improvement in hematologic parameters | JAK2 V617F knock-in mice | [6] |
| Reduction in JAK2 V617F Allele Burden | Significant reduction | Modest or no significant reduction in preclinical models | JAK2 V617F knock-in mice | [7][8][9] |
Table 3: Effect on JAK2 V617F Allele Burden in Clinical Setting (Ruxolitinib)
| Clinical Trial | Patient Population | Mean Change in Allele Burden from Baseline | Timepoint | Source |
| RESPONSE | Polycythemia Vera | -12.2% to -40.0% | Up to 208 weeks | [10][11][12] |
| COMFORT-I | Myelofibrosis | Gradual decrease over time | Up to 216 weeks | [1] |
| COMFORT-II | Myelofibrosis | Greater reduction compared to Best Available Therapy | 48 weeks | [13] |
Mechanism of Action and Signaling Pathways
Ruxolitinib is an ATP-competitive inhibitor that binds to the active "DFG-in" conformation of JAK1 and JAK2, preventing the phosphorylation and activation of downstream STAT proteins. In contrast, this compound is a type II inhibitor that stabilizes the inactive "DFG-out" conformation of the JAK2 kinase. This different binding mode is thought to be key to its ability to overcome persistence to type I inhibitors, which can be associated with the reactivation of JAK-STAT signaling.[1][2][3]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Activity of the type II JAK2 inhibitor this compound in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajaxtherapeutics.com [ajaxtherapeutics.com]
- 8. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NVP-CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - OAK Open Access Archive [oak.novartis.com]
- 10. Ruxolitinib reduces JAK2 p.V617F allele burden in patients with polycythemia vera enrolled in the RESPONSE study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Ruxolitinib reduces JAK2 p.V617F allele burden in patients with polycythemia vera enrolled in the RESPONSE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
A Comparative Guide to JAK Inhibition: The Type II Inhibitor CHZ868 vs. Type I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Type II Janus kinase (JAK) inhibitor, CHZ868, against established Type I JAK inhibitors, including Ruxolitinib, Fedratinib, and Pacritinib. The focus is on the differential efficacy, mechanism of action, and performance in preclinical models of myeloproliferative neoplasms (MPNs), supported by experimental data.
Introduction: A Tale of Two Inhibition Modes
The discovery of activating mutations in the JAK-STAT pathway, particularly the JAK2 V617F mutation, revolutionized the therapeutic landscape for MPNs.[1][2] This led to the development of small-molecule JAK inhibitors. These inhibitors are broadly classified into two types based on their binding mode to the kinase domain.
-
Type I inhibitors (e.g., Ruxolitinib, Fedratinib, Pacritinib) are ATP-competitive and bind to the active conformation of the JAK kinase.[3]
-
Type II inhibitors , such as this compound, also bind the ATP pocket but extend into an adjacent allosteric site, stabilizing the kinase in its inactive, "DFG-out," conformation.[4][5]
This mechanistic difference is crucial, as it underlies the ability of this compound to overcome the persistence and resistance observed with Type I inhibitors.[5][6][7] While Type I inhibitors effectively reduce splenomegaly and symptom burden, they often fail to induce deep molecular responses or eliminate the malignant clone.[5][7] In contrast, this compound has demonstrated the ability to reduce the mutant allele burden in preclinical MPN models, a significant advantage not typically observed with Type I agents.[5][7][8]
Mechanism of Action: A Visual Comparison
The distinct binding modes of Type I and Type II inhibitors to the JAK2 kinase domain determine their downstream effects and efficacy profiles.
Quantitative Data Comparison
The following tables summarize the inhibitory activity of this compound and leading Type I inhibitors against JAK family kinases and relevant cell lines.
Table 1: Biochemical Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | Type | JAK1 | JAK2 | JAK2 V617F | JAK3 | TYK2 | Other Key Targets (IC50, nM) |
| This compound | II | - | 110[9] | - | - | Active[4] | - |
| Ruxolitinib | I | 3.3 | 2.8 | - | 428[10] | 19[10] | - |
| Fedratinib | I | ~105 | 3[11][12][13] | 3[11] | >1000 | ~405 | FLT3 (15)[11][12][13] |
| Pacritinib | I | 1280[14][15] | 23[14][15] | 19[14][15] | 520[14][15] | 50[14][15] | FLT3 (22)[14][15] |
Table 2: Cellular Proliferation Inhibitory Activity (IC50/GI50, nM)
| Inhibitor | Cell Line | Genotype | IC50 / GI50 (nM) |
| This compound | SET2 | JAK2 V617F | 59[4][9] |
| Ba/F3 | EPOR/JAK2 WT | 170[4][16] | |
| Ba/F3 | EPOR/JAK2 V617F | 60[5] | |
| Ruxolitinib | HEL | JAK2 V617F | Inhibits |
| Ba/F3 | JAK2 V617F | 127[3] | |
| PV Erythroid Progenitors | JAK2 V617F | 67[10] | |
| Fedratinib | Ba/F3 | JAK2 V617F | Inhibits[11] |
| Pacritinib | Ba/F3 | JAK2 V617F | 160[15] |
A key finding is that this compound demonstrates potent activity against cell lines, including those that have become persistent or resistant to Type I inhibitors.[5][7] This is attributed to its Type II mechanism, which prevents the paradoxical JAK2 hyperphosphorylation that can be induced by Type I inhibitors in certain contexts.[5]
In Vivo Efficacy in Murine MPN Models
In murine models of JAK2V617F-driven polycythemia vera (PV) and MPLW515L-driven myelofibrosis (MF), this compound shows significant therapeutic effects.[5][9] Treatment with this compound leads to the normalization of blood counts, a reduction in splenomegaly, and improved survival.[5][9] Crucially, unlike Type I inhibitors, this compound treatment results in a significant decrease in the JAK2V617F mutant allele burden, indicating a deeper molecular response.[5][7]
Fedratinib and Ruxolitinib have also demonstrated efficacy in mouse models of MPN, showing improvements in disease features such as splenomegaly, fibrosis, and overall survival.[10][11] However, the reduction in mutant allele burden is a distinguishing feature of the Type II inhibitor this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used in the characterization of these JAK inhibitors.
In Vitro Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of a compound on a purified kinase.
-
Principle : To measure the phosphorylation of a substrate peptide by a purified JAK enzyme in the presence of varying concentrations of an inhibitor.
-
Method : A common method involves a radioisotope-based filter binding assay.[17][18]
-
Purified, recombinant JAK kinase domains (e.g., JAK1, JAK2, JAK3, TYK2) are prepared.
-
The kinase, a specific peptide substrate, and cofactors are combined in a reaction buffer.
-
The test inhibitor (e.g., this compound, Ruxolitinib) is added at various concentrations.
-
The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).
-
After incubation, the reaction mixture is transferred to a filter membrane that binds the peptide substrate.
-
Unincorporated [γ-³²P]ATP is washed away.
-
The amount of radioactivity incorporated into the peptide is measured using a scintillation counter.
-
Data is analyzed to calculate the IC50 value, which is the inhibitor concentration that reduces enzyme activity by 50%.
-
Cell Viability / Proliferation Assay
These assays measure the effect of an inhibitor on the growth and survival of cancer cell lines that are dependent on JAK signaling.
-
Principle : To quantify the number of viable cells after treatment with an inhibitor. Metabolically active cells reduce a tetrazolium salt (like MTT or MTS) or resazurin into a colored formazan product or a fluorescent product (resorufin), respectively.[19][20]
-
Method (MTS Assay) :
-
Cells (e.g., SET2, Ba/F3-JAK2V617F) are seeded into 96-well plates.
-
The cells are treated with a range of concentrations of the test inhibitor or a vehicle control (DMSO).
-
Plates are incubated for a set period (e.g., 48-72 hours).
-
An MTS reagent solution is added to each well.
-
After a further incubation period (1-4 hours), the absorbance is measured on a plate reader.
-
The absorbance is proportional to the number of viable cells. Results are used to calculate the IC50 or GI50 (concentration for 50% growth inhibition).[12]
-
Murine Myeloproliferative Neoplasm (MPN) Model
In vivo models are critical for evaluating the therapeutic efficacy and physiological effects of JAK inhibitors. A common approach is the retroviral bone marrow transplant model.[1][21]
-
Principle : To recreate an MPN-like disease in mice by transplanting bone marrow cells that have been engineered to express a mutant JAK2 or MPL allele.
-
Method :
-
Donor Preparation : Bone marrow is harvested from donor mice (e.g., C57BL/6).
-
Retroviral Transduction : The bone marrow cells are transduced with a retrovirus encoding a disease-driving mutation, such as JAK2V617F or MPLW515L.
-
Transplantation : Lethally irradiated recipient mice are injected with the transduced bone marrow cells.
-
Disease Development : The mice develop an MPN phenotype over several weeks, characterized by elevated blood counts, splenomegaly, and bone marrow fibrosis.[1][21]
-
Treatment : Once the disease is established, mice are treated daily with the test inhibitor (e.g., this compound via oral gavage) or a vehicle control.
-
Endpoint Analysis : Efficacy is assessed by monitoring peripheral blood counts, spleen size and weight, bone marrow histology, and overall survival. The mutant allele burden in hematopoietic tissues can be quantified by qPCR or sequencing.
-
Conclusion
The development of JAK inhibitors has marked a significant advancement in the treatment of myeloproliferative neoplasms. While Type I inhibitors like Ruxolitinib, Fedratinib, and Pacritinib offer substantial clinical benefits in managing symptoms and splenomegaly, the Type II inhibitor this compound represents a distinct and promising therapeutic strategy. Its unique mechanism of stabilizing the inactive kinase conformation allows it to overcome the persistence phenotype associated with Type I inhibitors and, critically, to reduce the underlying mutant cell population in preclinical models. This comparative analysis underscores the potential of Type II JAK inhibition as a valuable approach to achieve deeper and more durable responses in patients with JAK-driven malignancies.
References
- 1. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVP-CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - OAK Open Access Archive [oak.novartis.com]
- 7. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]
- 9. apexbt.com [apexbt.com]
- 10. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 21. Murine Models of Myelofibrosis [mdpi.com]
CHZ868: A Paradigm Shift in Overcoming Ruxolitinib Resistance in Myeloproliferative Neoplasms
A comprehensive analysis of the type II JAK2 inhibitor, CHZ868, demonstrates its superior efficacy in preclinical models of ruxolitinib-resistant myeloproliferative neoplasms (MPNs). This guide provides an objective comparison of this compound with other Janus kinase (JAK) inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of blood cells. A key driver of these diseases is the constitutive activation of the JAK-STAT signaling pathway, often due to a mutation in the JAK2 gene (JAK2 V617F). Ruxolitinib, a type I JAK1/2 inhibitor, has been a cornerstone of treatment for MPNs, providing significant clinical benefits. However, a substantial number of patients develop resistance or intolerance to ruxolitinib over time, posing a significant clinical challenge.[1]
Resistance to ruxolitinib is frequently associated with the reactivation of JAK-STAT signaling. This can occur through the formation of heterodimers between JAK2 and other JAK family members, such as JAK1 and TYK2, which allows for trans-activation of JAK2 and downstream signaling, even in the presence of ruxolitinib.[2]
This compound emerges as a promising therapeutic strategy to overcome this resistance. As a type II JAK2 inhibitor, this compound binds to and stabilizes the inactive conformation of the JAK2 kinase. This unique mechanism of action prevents the conformational changes required for JAK2 activation, effectively shutting down the reactivated signaling pathways that drive ruxolitinib resistance.[3]
Comparative Efficacy of this compound
Experimental data consistently demonstrates the superior potency of this compound in ruxolitinib-resistant cell lines compared to ruxolitinib and other type I JAK inhibitors.
Inhibition of Cell Proliferation (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Cell Line | Genotype | Inhibitor | IC50 (µM) | Citation |
| Ba/F3 | JAK2 V617F | This compound | 0.06 | [2] |
| Ba/F3 | JAK2 WT | This compound | 0.17 | [2] |
| Ba/F3 | JAK2 V617F | Ruxolitinib | ~0.18 (equivalent to WT) | [2] |
| Ba/F3 | JAK2 WT | Ruxolitinib | ~0.18 (equivalent to V617F) | [2] |
| Ruxolitinib-resistant BaF3 JAK2V617F | JAK2 V617F | Fedratinib | 1.552 | [4][5] |
| Ruxolitinib-sensitive BaF3 JAK2V617F | JAK2 V617F | Fedratinib | 0.650 | [4][5] |
| Ruxolitinib-sensitive Ba/F3 JAK2-V617F | JAK2 V617F | Ruxolitinib | ~0.182 | [1] |
Note: IC50 values can vary between experiments and cell lines.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Studies show that this compound is a potent inducer of apoptosis in ruxolitinib-resistant cells.
| Cell Line | Treatment | Apoptosis Induction | Citation |
| Ruxolitinib-persistent SET2 | This compound | Concentration-dependent increase | [2] |
| Ruxolitinib-persistent SET2 | Ruxolitinib | No significant apoptosis | [2] |
| BMS911543-persistent SET2 | This compound | Concentration-dependent increase | [2] |
| BMS911543-persistent SET2 | BMS911543 | No significant apoptosis | [2] |
Signaling Pathway Analysis
The differential effects of type I and type II JAK2 inhibitors can be visualized through their impact on the JAK-STAT signaling pathway.
Caption: Ruxolitinib resistance mechanism and this compound's mode of action.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of JAK inhibitors in ruxolitinib-resistant cells.
Caption: Workflow for validating this compound's effect on resistant cells.
Comparison with Other JAK Inhibitors
While this compound demonstrates significant promise, it is important to consider its performance relative to other JAK inhibitors that are also being investigated for ruxolitinib-resistant MPNs.
-
Fedratinib: A JAK2-selective inhibitor that has shown efficacy in patients who have failed or are intolerant to ruxolitinib.[4][5] In preclinical models, fedratinib maintained activity in ruxolitinib-resistant cells, albeit with a higher IC50 compared to sensitive cells.[4][5]
-
Lestaurtinib: A multi-kinase inhibitor with activity against JAK2. Studies have shown that ruxolitinib-resistant JAK2 variants can display sensitivity to lestaurtinib, although its clinical efficacy in this setting is still under investigation.[1]
-
Momelotinib: A JAK1/JAK2 inhibitor that also inhibits activin A receptor type 1 (ACVR1), which may provide benefits in treating anemia associated with myelofibrosis.[6] Its efficacy in ruxolitinib-resistant populations is an area of active research.[7][8]
The distinct advantage of this compound lies in its type II inhibitory mechanism, which directly counteracts the common mechanism of resistance to type I inhibitors.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed ruxolitinib-resistant and parental (sensitive) cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound, ruxolitinib, and other comparator JAK inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Measurement: For MTT assays, add 100 µL of solubilization solution (e.g., DMSO) to each well. For MTS assays, the product is soluble in the culture medium. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blot Analysis for Phosphorylated Proteins
-
Cell Treatment and Lysis: Treat ruxolitinib-resistant cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2 (Tyr1007/1008), p-STAT5 (Tyr694), total JAK2, total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Treat ruxolitinib-resistant cells with this compound or other inhibitors at various concentrations for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations. Quantify the percentage of apoptotic cells.
Conclusion
The emergence of this compound represents a significant advancement in the therapeutic landscape for ruxolitinib-resistant myeloproliferative neoplasms. Its unique type II inhibitory mechanism directly targets the underlying cause of resistance to type I inhibitors, leading to potent suppression of the reactivated JAK-STAT pathway, inhibition of cell proliferation, and induction of apoptosis. The presented data and experimental frameworks provide a solid foundation for further investigation and development of this compound as a valuable treatment option for patients who have exhausted current therapeutic avenues.
References
- 1. Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. P997: FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. ashpublications.org [ashpublications.org]
Comparative Analysis of Chz868 and Fedratinib in B-ALL Models
This guide provides a comparative overview of the pre-clinical efficacy and mechanisms of action of Chz868 and Fedratinib, two JAK2 inhibitors, in the context of B-cell Acute Lymphoblastic Leukemia (B-ALL). The data presented is compiled from various studies to offer a comprehensive comparison for researchers and drug development professionals.
Overview and Mechanism of Action
Both this compound and Fedratinib are potent inhibitors of Janus kinase 2 (JAK2), a key component of the JAK/STAT signaling pathway, which is frequently dysregulated in B-ALL and other hematological malignancies.
This compound is a novel and highly selective JAK2 inhibitor. It has demonstrated significant therapeutic potential in preclinical models of JAK2-driven hematological malignancies.
Fedratinib , approved for the treatment of myelofibrosis, is also a selective JAK2 inhibitor. Its efficacy in B-ALL models has been explored, particularly in subtypes characterized by CRLF2 rearrangements and subsequent JAK/STAT pathway activation.
Below is a diagram illustrating the canonical JAK/STAT signaling pathway, which is the primary target of both inhibitors.
Figure 1: Simplified JAK/STAT signaling pathway and points of inhibition by this compound and Fedratinib.
In Vitro Efficacy
The following table summarizes the in vitro activity of this compound and Fedratinib against various B-ALL cell lines.
| Parameter | This compound | Fedratinib | Cell Line(s) | Reference |
| IC50 (nM) | 0.4 - 1.5 | ~300 - 1500 | MHH-CALL4, MUTZ-5 | |
| Effect on p-STAT5 | Potent Inhibition | Inhibition | MHH-CALL4, MUTZ-5 | |
| Apoptosis Induction | Dose-dependent increase | Dose-dependent increase | MHH-CALL4, MUTZ-5 |
In Vivo Efficacy
The anti-leukemic activity of this compound and Fedratinib has been evaluated in xenograft models of B-ALL.
| Parameter | This compound | Fedratinib | Model | Reference |
| Tumor Growth Inhibition | Significant | Moderate | MHH-CALL4 Xenograft | |
| Survival Benefit | Significant increase | Moderate increase | MHH-CALL4 Xenograft | |
| p-STAT5 Inhibition in vivo | Sustained | Transient | MHH-CALL4 Xenograft |
Experimental Protocols
A general workflow for the preclinical evaluation of JAK2 inhibitors in B-ALL models is outlined below.
Figure 2: General experimental workflow for preclinical evaluation of JAK2 inhibitors in B-ALL.
Cell Viability Assay (MTS)
-
Cell Seeding: B-ALL cells (e.g., MHH-CALL4, MUTZ-5) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or Fedratinib for 72 hours.
-
MTS Reagent: MTS reagent is added to each well and incubated for 2-4 hours.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: IC50 values are calculated using non-linear regression analysis.
Western Blotting
-
Cell Lysis: Treated cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against p-JAK2, JAK2, p-STAT5, STAT5, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: NOD/SCID mice are subcutaneously injected with 5-10 x 10^6 B-ALL cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment groups and administered this compound, Fedratinib, or vehicle control via oral gavage daily.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested at specified time points post-dosing for analysis of p-STAT5 levels by Western blot or immunohistochemistry.
-
Survival Study: A separate cohort of mice is monitored for survival.
Summary and Conclusion
Based on the available preclinical data, this compound demonstrates more potent anti-leukemic activity in B-ALL models compared to Fedratinib. This is evidenced by its lower IC50 values in vitro and superior tumor growth inhibition and survival benefit in vivo. The enhanced efficacy of this compound appears to be linked to its ability to induce more potent and sustained inhibition of the JAK/STAT pathway. These findings suggest that this compound may be a promising therapeutic candidate for B-ALL, particularly for subtypes driven by JAK2 mutations or CRLF2 rearrangements. Further clinical investigation is warranted to validate these preclinical observations.
Efficacy of CHZ868 in Cell Lines with Acquired Resistance to JAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CHZ868, a novel type II JAK2 inhibitor, with other Janus kinase (JAK) inhibitors in cell lines that have developed acquired resistance. The data presented herein is supported by experimental evidence and detailed protocols to assist researchers in their evaluation of next-generation therapeutic strategies for malignancies driven by aberrant JAK-STAT signaling.
Introduction to Acquired JAK Inhibitor Resistance
The clinical success of type I JAK inhibitors, such as ruxolitinib, in treating myeloproliferative neoplasms (MPNs) and other hematological malignancies is often hampered by the development of acquired resistance. A primary mechanism of this resistance is the reactivation of the JAK-STAT signaling pathway. This can occur through the formation of heterodimers between JAK2 and other JAK family members (e.g., JAK1, TYK2), leading to trans-activation of JAK2 and downstream signaling, even in the presence of a type I inhibitor.[1] Additionally, mutations within the JAK2 kinase domain can emerge, reducing the binding affinity of type I inhibitors.[2]
This compound is a type II JAK inhibitor that binds to and stabilizes the inactive (DFG-out) conformation of the JAK2 kinase. This distinct mechanism of action offers a promising approach to overcome the limitations of type I inhibitors.
Comparative Efficacy of this compound
Experimental data demonstrates the superior efficacy of this compound in cell lines with acquired resistance to type I JAK inhibitors.
Table 1: IC50 Values in Type I JAK Inhibitor-Persistent Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the type I inhibitor ruxolitinib in various cell lines, including those that have developed persistence to type I inhibitors. Lower IC50 values indicate greater potency.
| Cell Line | Genetic Background | Inhibitor | IC50 (µM) | Reference |
| Ba/F3 EPOR JAK2 V617F | Murine pro-B cells expressing human erythropoietin receptor and JAK2 V617F mutation | This compound | 0.06 | [3] |
| Ruxolitinib | 0.13 | [3] | ||
| Ba/F3 EPOR JAK2 WT | Murine pro-B cells expressing human erythropoietin receptor and wild-type JAK2 | This compound | 0.17 | [3][4] |
| Ruxolitinib | 0.14 | [3] | ||
| SET2 | Human megakaryoblastic leukemia cells with JAK2 V617F mutation | This compound | 0.059 | [3] |
| Ruxolitinib | 0.35 | [3] | ||
| 32D MPLW515L | Murine myeloid progenitor cells expressing MPL W515L mutation | This compound | 0.04 | [3] |
| Ruxolitinib | 0.25 | [3] | ||
| Ruxolitinib-Persistent SET2 | SET2 cells with acquired resistance to ruxolitinib | This compound | ~0.06 | [2] |
| Ruxolitinib | >10 | [2] | ||
| CYT387-Persistent SET2 | SET2 cells with acquired resistance to CYT387 | This compound | ~0.07 | [2] |
| CYT387 | >10 | [2] | ||
| BMS911543-Persistent SET2 | SET2 cells with acquired resistance to BMS911543 | This compound | ~0.08 | [2] |
| BMS911543 | >10 | [2] |
Table 2: Efficacy of this compound Against Ruxolitinib-Resistant JAK2 Mutants
This table highlights the efficacy of this compound and other JAK inhibitors against specific JAK2 mutations that confer resistance to ruxolitinib.
| Cell Line | Inhibitor | IC50 (nM) | Reference |
| Ba/F3 JAK2 V617F | Ruxolitinib | ~182 | [5] |
| Fedratinib | ~172 | [2] | |
| This compound | Sensitive | [2] | |
| Ba/F3 JAK2 V617F + L983F | Ruxolitinib | >8000 | [5] |
| Fedratinib | ~88 | [2] | |
| This compound | Sensitive | [2] | |
| Ba/F3 JAK2 V617F + Y931C | Ruxolitinib | >4000 | [5] |
| Fedratinib | ~145 | [2] | |
| This compound | Less Sensitive | [5] |
Signaling Pathways and Mechanism of Action
The diagrams below illustrate the key signaling pathways involved in JAK inhibitor resistance and the mechanism by which this compound overcomes it.
In the presence of type I inhibitors like ruxolitinib, resistant cells can reactivate JAK2 through trans-activation by other JAK family members such as JAK1 and TYK2. This leads to continued STAT phosphorylation and downstream signaling, promoting cell proliferation and survival.
References
- 1. tandfonline.com [tandfonline.com]
- 2. preprints.org [preprints.org]
- 3. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
A Head-to-Head Showdown: Type I vs. Type II JAK2 Inhibitors in Myeloproliferative Neoplasms
A deep dive into the in vivo comparative efficacy of JAK2 inhibitors, offering researchers and drug development professionals a comprehensive analysis of their performance in preclinical models of myeloproliferative neoplasms (MPNs).
The discovery of activating mutations in the Janus kinase 2 (JAK2) gene, particularly the V617F mutation, has revolutionized the understanding and treatment of myeloproliferative neoplasms (MPNs) such as polycythemia vera (PV) and primary myelofibrosis (PMF).[1][2] This has led to the development of targeted therapies aimed at inhibiting the constitutively active JAK2 signaling pathway.[3][4] These inhibitors are broadly classified into two types based on their binding mode to the JAK2 kinase domain. Type I inhibitors bind to the active conformation of the kinase, while type II inhibitors stabilize the inactive conformation.[5][6] This fundamental difference in their mechanism of action has significant implications for their efficacy, particularly in the context of acquired resistance.
This guide provides a detailed head-to-head comparison of the in vivo performance of type I and type II JAK2 inhibitors, with a primary focus on the well-characterized type I inhibitor ruxolitinib and the potent type II inhibitor CHZ868. Data on fedratinib, another clinically relevant type I inhibitor, is also included to provide a broader perspective.
Mechanism of Action: A Tale of Two Binding Modes
The differential binding mechanisms of type I and type II inhibitors are central to their observed in vivo effects. Type I inhibitors, such as ruxolitinib and fedratinib, are ATP-competitive and bind to the active (DFG-in) conformation of the JAK2 kinase.[7] In contrast, type II inhibitors like this compound also bind to the ATP-binding pocket but extend into an adjacent allosteric site, stabilizing the inactive (DFG-out) conformation of the kinase.[5][6] This distinction is critical, as resistance to type I inhibitors can emerge through the reactivation of JAK-STAT signaling via heterodimerization of JAK2 with other JAK family members (JAK1 and TYK2), a mechanism that type II inhibitors can effectively overcome.[1][3]
In Vivo Efficacy: A Head-to-Head Comparison in MPN Mouse Models
Preclinical studies in mouse models of MPNs have provided critical insights into the differential efficacy of type I and type II JAK2 inhibitors. The following tables summarize key quantitative data from these in vivo experiments.
Table 1: Hematological Parameters in a JAK2V617F-Driven Polycythemia Vera Mouse Model
| Parameter | Vehicle | Ruxolitinib (Type I) | This compound (Type II) |
| Hematocrit (%) | High | 85.8% | 50.3% (Normalization) |
| Spleen Volume (mg) | Enlarged | 235 mg | 76 mg (Significant Reduction) |
| Mutant Allele Burden | High | No significant reduction | Average reduction of 49% |
Data compiled from studies on JAK2V617F knock-in mouse models.[2]
Table 2: Efficacy in Ruxolitinib-Resistant MPN Models
| Parameter | Ruxolitinib (Type I) | This compound (Type II) |
| JAK-STAT Signaling in Persistent Cells | Reactivated | Completely Suppressed |
| Growth of Ruxolitinib-Resistant Cells | Uninhibited | Sensitive |
| Survival in Ruxolitinib-Resistant Model | Poor | Significantly Prolonged |
Data from in vivo studies using cell line-derived xenograft models of ruxolitinib resistance.[1][3]
Table 3: Comparative Efficacy of Type I Inhibitors in Myelofibrosis Models
| Parameter | Ruxolitinib | Fedratinib |
| Spleen Volume Reduction (≥35%) | 41.9% (COMFORT-I) | 36-47% (JAKARTA) |
| Symptom Improvement (≥50% reduction in TSS) | 45.9% (COMFORT-I) | 34-36% (JAKARTA) |
| Efficacy in Ruxolitinib-Failed Patients | N/A | 30% spleen volume reduction |
Clinical trial data is provided for context as direct head-to-head in vivo preclinical data for fedratinib vs. a type II inhibitor is limited. TSS: Total Symptom Score.[8][9]
Experimental Protocols
In Vivo Efficacy Study in a JAK2V617F Polycythemia Vera Mouse Model
-
Animal Model: Jak2V617F conditional knock-in mice are typically used, where the mutation is expressed in the hematopoietic compartment.
-
Treatment: Mice are treated with vehicle, ruxolitinib (e.g., 60 mg/kg, orally, twice daily), or this compound (e.g., 30-40 mg/kg, orally, once daily).[1]
-
Monitoring: Hematological parameters (hematocrit, white blood cell count, platelet count) are monitored regularly via peripheral blood analysis. Spleen size and weight are measured at the end of the study.
-
Analysis of Mutant Allele Burden: Bone marrow and peripheral blood cells are collected, and genomic DNA is isolated. The percentage of the Jak2V617F allele is quantified using techniques such as quantitative PCR or next-generation sequencing.
-
Pharmacodynamic Analysis: To assess target engagement, phosphorylation of STAT3 and STAT5 in peripheral blood mononuclear cells or bone marrow cells is measured by flow cytometry or Western blotting.[1]
In Vivo Study in a Ruxolitinib-Resistant MPN Model
-
Model Generation: Ruxolitinib-resistant cell lines (e.g., Ba/F3 cells expressing JAK2V617F) are generated through prolonged in vitro culture with increasing concentrations of ruxolitinib. These cells are then engrafted into immunodeficient mice (e.g., NSG mice) to establish xenograft tumors.
-
Treatment: Once tumors are established, mice are treated with ruxolitinib or this compound at appropriate doses.
-
Efficacy Assessment: Tumor growth is monitored by caliper measurements. Survival of the mice is recorded.
-
Mechanism of Action Studies: At the end of the study, tumor tissues are collected to analyze the phosphorylation status of JAK2 and STAT proteins to confirm the on-target effects of the inhibitors.
Discussion and Future Perspectives
The in vivo data strongly suggest that type II JAK2 inhibitors hold significant advantages over their type I counterparts. The ability of this compound to induce a significant reduction in the mutant allele burden in a JAK2V617F-driven mouse model of PV is a key differentiator, suggesting a potential for disease modification that has not been consistently observed with type I inhibitors.[1][4] Furthermore, the efficacy of this compound in overcoming resistance to type I inhibitors highlights a critical therapeutic strategy for patients who relapse or become refractory to current standard-of-care treatments.[3][10]
While ruxolitinib and fedratinib have demonstrated clinical benefit in reducing splenomegaly and improving symptoms in patients with myelofibrosis, the emergence of resistance remains a clinical challenge.[8][11][12] The preclinical in vivo evidence for type II inhibitors provides a strong rationale for their clinical development.
Future research should focus on direct head-to-head in vivo comparisons of a broader range of type I and type II inhibitors, including fedratinib, in various MPN models. Additionally, long-term in vivo studies are needed to fully assess the disease-modifying potential and safety profiles of type II inhibitors. The development of novel type II inhibitors with optimized pharmacokinetic and safety profiles for clinical use is a promising avenue for improving outcomes for patients with myeloproliferative neoplasms.
References
- 1. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing MPN Therapy: Type II JAK2 Inhibition Overcomes Resistance and Amplifies Efficacy in MPN Models [synapse.patsnap.com]
- 4. NVP-CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - OAK Open Access Archive [oak.novartis.com]
- 5. trepo.tuni.fi [trepo.tuni.fi]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond Ruxolitinib: Fedratinib and Other Emergent Treatment Options for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted therapies for myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Efficacy and safety of fedratinib in myelofibrosis patients after ruxolitinib: A systematic review and meta-analysis. - ASCO [asco.org]
- 12. pharmacytimes.com [pharmacytimes.com]
Safety Operating Guide
Proper Disposal and Handling of Chz868: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Chz868 are paramount. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the integrity of research and the safety of laboratory personnel.
This compound is a potent and selective type II inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1][2] Its role in cancer research, particularly in the context of myeloproliferative neoplasms and B-cell acute lymphoblastic leukemia, necessitates a thorough understanding of its handling and disposal.[2][3]
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance can be taken from the SDS for similar small molecule kinase inhibitors and general laboratory safety protocols for handling cytotoxic agents.[4]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling this compound or its solutions.
-
Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from splashes or aerosols.
Engineering Controls:
-
Fume Hood: All weighing and preparation of this compound solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in all areas where the compound is used or stored.
Spill Procedures: In case of a spill, prevent further spread by absorbing the material with an inert absorbent (e.g., vermiculite, sand). The contaminated material should then be collected into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water.
Proper Disposal Procedures
The disposal of this compound and any contaminated materials must adhere to institutional, local, and national regulations for hazardous chemical waste. As a kinase inhibitor with potential cytotoxic effects, it should be treated as a hazardous substance.[4]
Waste Segregation and Collection:
| Waste Type | Disposal Container | Labeling |
| Solid Waste | Sealable, puncture-resistant container | "Hazardous Chemical Waste," "Cytotoxic," "this compound" |
| (e.g., contaminated gloves, pipette tips, vials) | ||
| Liquid Waste | Leak-proof, screw-cap container | "Hazardous Chemical Waste," "Cytotoxic," "this compound in [Solvent]" |
| (e.g., unused solutions, cell culture media) | ||
| Sharps | Designated sharps container | "Sharps," "Hazardous Chemical Waste," "Cytotoxic," "this compound" |
| (e.g., contaminated needles, syringes) |
Decontamination of Labware: Glassware and equipment that have come into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol) to inactivate the compound, followed by a thorough wash with laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/Enzyme | IC50 / GI50 | Reference |
| Cell Proliferation | EPOR JAK2 WT Ba/F3 | 0.17 µM (IC50) | [5] |
| Cell Proliferation | SET2 (JAK2 V617F) | 59 nM (GI50) | [2] |
| Enzymatic Assay | Activated (phosphorylated) JAK2 | 110 nM (IC50) | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | ≥ 150 mg/mL |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell-Based Proliferation Assay:
-
Cell Culture: Human B-ALL cell lines (e.g., MHH-CALL4) or Ba/F3 cells expressing JAK2 mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or vehicle (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is calculated from the dose-response curve.
In Vivo Efficacy Studies in Mouse Models:
-
Animal Models: Murine models of myeloproliferative neoplasms or patient-derived xenograft (PDX) models of B-ALL are utilized.
-
Compound Formulation: For oral gavage, this compound is formulated in a vehicle such as 0.5% methylcellulose and 0.5% Tween-80 in water.
-
Administration: The compound is administered orally at specified doses (e.g., 15-40 mg/kg) and schedules (e.g., once or twice daily).
-
Monitoring: Animal health, body weight, and tumor burden (for xenograft models) are monitored regularly.
-
Pharmacodynamic Analysis: At the end of the study, tissues (e.g., spleen, bone marrow) are collected to assess the in vivo inhibition of JAK-STAT signaling via methods like Western blotting or immunohistochemistry for phosphorylated STAT5.
-
Efficacy Endpoints: Efficacy is determined by measures such as tumor growth inhibition, reduction in spleen size, or prolonged survival.
Signaling Pathway and Experimental Workflow Diagrams
JAK-STAT Signaling Pathway and Inhibition by this compound
Caption: this compound, a type II inhibitor, stabilizes the inactive conformation of JAK2, preventing its activation and subsequent downstream signaling.
General Experimental Workflow for In Vitro Analysis of this compound
Caption: A streamlined workflow for determining the in vitro potency of this compound on cancer cell lines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Guide for Handling CHZ868
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of CHZ868, a potent and selective type II Janus kinase (JAK2) inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment and maintain the integrity of research outcomes.
Personal Protective Equipment (PPE)
Given that this compound is an investigational compound with potential antineoplastic properties, stringent handling precautions are necessary to minimize exposure. The following PPE is mandatory when handling this compound in solid (powder) or solution form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard). | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions or accidental aerosolization of powder. |
| Lab Coat | Impermeable, disposable gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling powder outside of a containment device: A NIOSH-approved respirator (e.g., N95 or higher). | Minimizes the risk of inhaling fine particles of the compound. |
| Containment | A certified chemical fume hood or biological safety cabinet should be used when weighing or preparing solutions of this compound. | Provides a controlled environment to prevent the release of the compound into the laboratory. |
Operational Handling and Storage
Proper operational procedures are essential for safety and for preserving the stability of this compound.
Reconstitution and Dilution:
-
This compound is typically supplied as a solid.[1]
-
For in vitro studies, it is commonly dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then further diluted in culture media.[1][2]
-
For in vivo experiments in mice, this compound can be reconstituted in a vehicle such as 0.5% methylcellulose / 0.5% Tween-80 for administration by oral gavage.[1]
Storage:
-
Solid Form: Store at -20°C for up to 3 years.
-
Stock Solutions: Aliquot and store at -80°C for up to 1 year or at -20°C for up to 6 months to avoid repeated freeze-thaw cycles.[1][3]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a clearly labeled hazardous chemical waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container immediately after use. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Carefully remove and place in a designated hazardous waste bag for incineration. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
In Vitro Cell-Based Assay Protocol:
-
Prepare Stock Solution: Dissolve solid this compound in fresh DMSO to a concentration of 10 mM.[1]
-
Cell Seeding: Plate cells (e.g., JAK2-dependent cell lines like SET2) in appropriate culture media.
-
Treatment: Dilute the this compound stock solution in culture media to the desired final concentrations (e.g., 0.05, 0.1, 0.2 µM) and add to the cells.[1] A vehicle control (DMSO) should be run in parallel.[1]
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).[1]
-
Analysis: Assess cell viability, proliferation, or specific signaling pathway inhibition (e.g., phosphorylation of STAT5) using appropriate assays.[1][2][4]
Mechanism of Action and Signaling Pathway
This compound is a type II inhibitor of JAK2, meaning it stabilizes the kinase in an inactive conformation.[4][5] This prevents the phosphorylation and activation of downstream signaling proteins, primarily the STAT (Signal Transducer and Activator of Transcription) family of transcription factors.[2][4] The inhibition of the JAK2/STAT5 signaling pathway is a key mechanism for its efficacy in myeloproliferative neoplasms and certain types of leukemia.[2][4]
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Caption: General workflow for an in vitro this compound cell-based experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Activity of the type II JAK2 inhibitor this compound in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
